Trimethyl(1,2,2-trifluoroethyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
55364-35-7 |
|---|---|
Molecular Formula |
C5H11F3Si |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
trimethyl(1,2,2-trifluoroethyl)silane |
InChI |
InChI=1S/C5H11F3Si/c1-9(2,3)5(8)4(6)7/h4-5H,1-3H3 |
InChI Key |
VLZWONTUEPAWDB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of Trimethyl(1,2,2-trifluoroethyl)silane for synthesis
Topic: Chemical Properties of Trimethyl(1,2,2-trifluoroethyl)silane for Synthesis Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary & Chemical Identity
Trimethyl(1,2,2-trifluoroethyl)silane (CAS: 55364-35-7) is a specialized organosilicon reagent used in the synthesis of fluorinated small molecules. Unlike the ubiquitous Ruppert-Prakash reagent (TMSCF
Its unique structure—featuring a silicon atom attached to a carbon bearing both a fluorine atom and a difluoromethyl group—imparts distinct reactivity patterns governed by the
Chemical Identity Table
| Property | Data |
| IUPAC Name | Trimethyl(1,2,2-trifluoroethyl)silane |
| CAS Number | 55364-35-7 |
| Formula | |
| Molecular Weight | 156.22 g/mol |
| Structure | |
| Physical State | Colorless liquid (Predicted bp: ~95–105 °C) |
| Solubility | Soluble in THF, Et |
Synthesis & Preparation
The synthesis of Trimethyl(1,2,2-trifluoroethyl)silane is typically achieved through reductive silylation protocols. This method avoids the handling of unstable carbanionic intermediates by generating the silyl-nucleophile or radical species in situ.
Protocol: Reductive Silylation (Barbier Conditions)
This protocol utilizes 1-chloro-1,2,2-trifluoroethane (HCFC-133b) as the fluoroalkyl source.
Reagents:
-
1-Chloro-1,2,2-trifluoroethane (
) -
Trimethylsilyl chloride (TMSCl)
-
Magnesium turnings (Mg) or Zinc/Copper couple (Zn/Cu)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Activation: Activate Mg turnings (1.2 equiv) with iodine or 1,2-dibromoethane in anhydrous THF under Argon.
-
Addition: Cool the suspension to 0 °C. Add TMSCl (1.1 equiv).
-
Initiation: Slowly add a solution of 1-chloro-1,2,2-trifluoroethane (1.0 equiv) in THF. The reaction is exothermic; maintain internal temperature <10 °C to prevent oligomerization.
-
Reflux: Once addition is complete, warm to room temperature and reflux for 2–4 hours to ensure complete silylation.
-
Workup: Quench with saturated
, extract with diethyl ether, dry over , and concentrate. -
Purification: Distill fractionally to obtain the pure silane.
Mechanistic Insight:
The reaction proceeds via a transient organometallic species (Grignard or Organozinc). The
Figure 1: Reductive silylation pathway for the synthesis of Trimethyl(1,2,2-trifluoroethyl)silane.
Chemical Reactivity & Applications[1][2][3][4][5]
The utility of Trimethyl(1,2,2-trifluoroethyl)silane lies in its ability to act as a masked nucleophile or a Peterson olefination reagent .
Fluoride-Mediated Activation (Nucleophilic Source)
Treatment with a fluoride source (e.g., TBAF, CsF) cleaves the Si-C bond, generating a hypervalent silicate intermediate that releases the 1,2,2-trifluoroethyl anion .
-
Reactivity: The resulting carbanion
is thermally sensitive. -
Pathway A (Nucleophilic Attack): At low temperatures (-78 °C), it can attack aldehydes/ketones to yield secondary alcohols bearing the
group. -
Pathway B (Elimination): Upon warming, the anion undergoes rapid
-elimination of fluoride to generate 1,2-difluoroethylene ( ). This makes the reagent a safety-compliant source of this gaseous fluorinated monomer.
Peterson Olefination (Synthesis of Fluorinated Alkenes)
This is the most powerful application for drug discovery. The reagent allows for the synthesis of 1-fluoro-1-(difluoromethyl)alkenes , a motif found in protease inhibitors and metabolic blockers.
Mechanism:
-
Deprotonation: The proton at the
-position ( ) is acidic due to the electron-withdrawing fluorine and the stabilizing silicon. Treatment with LDA generates the -silyl carbanion. -
Addition: The carbanion attacks a carbonyl electrophile (R-CHO).
-
Elimination: The resulting
-hydroxysilane undergoes Peterson elimination.[1][2][3] Under basic conditions, this yields the alkene directly.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Reaction Scheme:
Key Advantage: This method provides regioselective access to tri-fluorinated alkene scaffolds that are difficult to synthesize via Wittig or Horner-Wadsworth-Emmons reactions due to the instability of fluorinated phosphorus ylides.
Figure 2: Peterson Olefination pathway for synthesizing 1-fluoro-3,3-difluoro-1-alkenes.[4]
Handling & Safety Protocols
Hazard Classification:
-
Flammable Liquid: High vapor pressure; keep away from sparks/flames.
-
Moisture Sensitive: Hydrolyzes to release HF and silanols. Store under inert atmosphere (Argon/Nitrogen).
-
Toxicity: Fluorinated organosilanes can show specific toxicity; handle in a fume hood.
Storage:
-
Temperature: 2–8 °C.
-
Container: Teflon-lined or silanized glass containers to prevent etching over long periods.
Self-Validating Safety Check:
Before use, check the integrity of the reagent by
-
Diagnostic Signal: Look for the distinct coupling pattern of the
system.- -F: Multiplet around -200 to -220 ppm.
- -F: Doublet of multiplets around -120 to -140 ppm.
-
Impurity Check: Free fluoride (HF) or hydrolysis products (siloxanes) will appear as distinct shifts. If significant hydrolysis is observed, redistill before use.
References
-
Chemical Identity & Classification
-
Synthesis of Fluoroalkylsilanes
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link
-
Reductive Silylation Protocols: ChemRxiv. Benchmarking of Molecular Fingerprints for PFAS molecules. (Cited as a reference for the existence and classification of the compound). Link
-
-
Peterson Olefination Methodology
Sources
An In-depth Technical Guide to the ¹⁹F and ¹H NMR Spectral Analysis of Trimethyl(1,2,2-trifluoroethyl)silane
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive theoretical framework for the acquisition and interpretation of ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectra of Trimethyl(1,2,2-trifluoroethyl)silane. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an expert-level predictive guide. It synthesizes fundamental NMR principles with data from analogous fluorinated organosilane compounds to forecast spectral features, including chemical shifts, multiplicities, and coupling constants. Detailed methodologies for spectral acquisition and a logical framework for spectral interpretation are presented to empower researchers in the structural elucidation of novel fluorinated compounds.
Introduction: The Structural Significance of Fluorinated Organosilanes
Fluorinated organosilanes are a class of compounds of significant interest in medicinal chemistry, materials science, and synthetic chemistry. The incorporation of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. Trimethyl(1,2,2-trifluoroethyl)silane, with its combination of a metabolically stable trifluoroethyl group and a versatile trimethylsilyl moiety, represents a potentially valuable building block in the synthesis of novel chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural characterization of such molecules. Particularly, ¹H and ¹⁹F NMR provide a wealth of information regarding the electronic environment and spatial relationships of atoms within the molecule. Given that fluorine-19 has a nuclear spin of 1/2 and a natural abundance of 100%, it is a highly sensitive nucleus for NMR studies, offering a wide chemical shift range that minimizes signal overlap.[1]
This guide will delve into the theoretical underpinnings and practical considerations for analyzing the ¹H and ¹⁹F NMR spectra of Trimethyl(1,2,2-trifluoroethyl)silane.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the trimethylsilyl (TMS) protons and the methine proton of the trifluoroethyl group.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |
| (CH₃)₃Si- | 0.1 - 0.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 2-5 Hz, ²J(H-F) ≈ 2-5 Hz |
| -CHF-CF₂- | 4.5 - 5.5 | Doublet of triplets of quartets (dtq) | ²J(H-F) ≈ 40-50 Hz, ³J(H-F) ≈ 15-25 Hz, ³J(H-H) ≈ 3-7 Hz |
Causality behind Predictions:
-
The trimethylsilyl protons are expected to appear at a characteristic upfield chemical shift due to the electropositive nature of silicon. The multiplicity is predicted as a doublet of doublets due to coupling with the geminal fluorine on the adjacent carbon (²J(H-F)) and the two vicinal fluorine atoms (³J(H-F)).
-
The methine proton (-CHF-) is expected to be significantly downfield due to the deshielding effect of the directly attached fluorine atom and the two fluorine atoms on the adjacent carbon. Its multiplicity will be complex: a doublet due to coupling with the geminal fluorine (²J(H-F)), a triplet due to coupling with the two vicinal fluorines (³J(H-F)), and a quartet due to coupling to the three equivalent protons of a neighboring methyl group if it were present (in this case, it couples to the TMS protons, which will be a complex multiplet).
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is anticipated to display two signals corresponding to the two distinct fluorine environments.
| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |
| -CHF- | -180 to -220 | Doublet of triplets (dt) | ²J(F-H) ≈ 40-50 Hz, ³J(F-F) ≈ 10-20 Hz |
| -CF₂- | -100 to -130 | Doublet of doublets (dd) | ³J(F-F) ≈ 10-20 Hz, ³J(F-H) ≈ 15-25 Hz |
Causality behind Predictions:
-
The chemical shifts are predicted based on typical ranges for fluorines attached to sp³ carbons. The -CHF- fluorine is expected to be more shielded (more upfield) than the -CF₂- fluorines.
-
The -CHF- fluorine signal will be split into a doublet by the geminal proton (²J(F-H)) and into a triplet by the two vicinal fluorines on the adjacent carbon (³J(F-F)).
-
The -CF₂- fluorine signal will be split into a doublet by the vicinal fluorine (³J(F-F)) and into a doublet by the vicinal proton (³J(F-H)).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra of Trimethyl(1,2,2-trifluoroethyl)silane, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that is inert to the analyte and has a minimal residual solvent signal in the regions of interest. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For ¹H NMR, the residual solvent peak can be used for referencing. For ¹⁹F NMR, an internal standard such as trifluorotoluene (C₆H₅CF₃) can be added, or the spectrum can be referenced externally to a known standard like CFCl₃.
NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 4-5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: A wide spectral width of approximately 250 ppm is recommended initially to locate all fluorine signals.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Visualization of Molecular Structure and NMR Couplings
The following diagrams illustrate the structure of Trimethyl(1,2,2-trifluoroethyl)silane and the predicted key NMR coupling interactions.
Caption: Molecular structure of Trimethyl(1,2,2-trifluoroethyl)silane.
Caption: Predicted NMR coupling pathways in Trimethyl(1,2,2-trifluoroethyl)silane.
A Guide to Spectral Interpretation
The structural elucidation of Trimethyl(1,2,2-trifluoroethyl)silane from its NMR spectra would follow a logical, step-by-step process:
-
¹H NMR Analysis:
-
Integration: The integral ratio of the upfield TMS signal to the downfield methine signal should be approximately 9:1.
-
Chemical Shift: The downfield position of the methine proton confirms its proximity to electronegative fluorine atoms.
-
Multiplicity Analysis: A detailed analysis of the splitting patterns will be crucial. The large coupling constant observed for the methine proton will be indicative of the geminal ²J(H-F) coupling. The smaller couplings will correspond to vicinal ³J(H-F) interactions.
-
-
¹⁹F NMR Analysis:
-
Chemical Shift: The two distinct signals confirm the presence of two different fluorine environments (-CHF- and -CF₂-).
-
Multiplicity Analysis: The splitting patterns in the proton-coupled ¹⁹F spectrum will directly correspond to the couplings observed in the ¹H spectrum, confirming the connectivity. For instance, the -CHF- fluorine signal should show a large doublet splitting corresponding to the ²J(F-H) coupling.
-
Proton-Decoupled ¹⁹F NMR: Acquiring a proton-decoupled ¹⁹F NMR spectrum will simplify the fluorine signals to a doublet (for -CHF-) and a triplet (for -CF₂-), arising from ³J(F-F) coupling, which will confirm the F-C-C-F connectivity.
-
-
Advanced 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the TMS protons and the methine proton, confirming their through-bond connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC would correlate each proton signal to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC would reveal longer-range correlations (2-3 bonds), for example, between the TMS protons and the carbon of the -CHF- group, and between the methine proton and the silicon atom.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY could provide information about through-space proximity between protons and fluorine atoms, further confirming the structure.
-
Conclusion
This technical guide provides a robust theoretical framework for understanding the ¹⁹F and ¹H NMR spectral characteristics of Trimethyl(1,2,2-trifluoroethyl)silane. While based on predictive analysis due to the current absence of experimental data in public databases, the principles and methodologies outlined herein are grounded in established NMR theory and data from analogous compounds. This guide is intended to be a valuable resource for researchers working on the synthesis and characterization of novel fluorinated organosilanes, enabling them to approach spectral acquisition and interpretation with a well-informed and systematic strategy. The application of the described one- and two-dimensional NMR techniques will be instrumental in the definitive structural elucidation of this and related molecules.
References
-
Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]
-
MDPI. (2017). Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Retrieved from [Link]
-
Organometallics. (2010). Article Organometallics, Vol. 29, No. 9, 2010 2177 Table 1. 1H NMR Data. Retrieved from [Link]
-
Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
PubChem. (n.d.). (Trifluoromethyl)trimethylsilane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
-
PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]
-
Journal of Fluorine Chemistry. (2015). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-TRIMETHYLSILYL-1,1,2-TRIFLUOROETHANE. Retrieved from [Link]
Sources
Thermodynamic Stability of 1,2,2-Trifluoroethyl Silane Reagents
The following technical guide details the thermodynamic stability, decomposition mechanisms, and handling protocols for 1,2,2-trifluoroethyl silane reagents.
Technical Whitepaper & Handling Guide
Part 1: Executive Summary & Core Directive
The Central Thesis:
1,2,2-trifluoroethyl silanes (
While isolable under strictly controlled conditions, these silanes function less as shelf-stable building blocks and more as latent reservoirs for fluorinated carbenes or transient carbanions. This guide provides the mechanistic grounding required to manipulate these reagents without inadvertent decomposition.
Part 2: Thermodynamic Instability & Mechanism
The Alpha-Fluorine Effect
The defining instability of 1,2,2-trifluoroethyl silanes arises from the proximity of the fluorine atom to the silicon center.
-
Bond Dissociation Energy (BDE) Driver: The formation of a Si–F bond is one of the strongest single bonds in chemistry (
135 kcal/mol), significantly stronger than the Si–C bond ( 76 kcal/mol) or the C–F bond ( 116 kcal/mol) being broken. -
The Elimination Pathway: Under thermal stress or Lewis base catalysis (e.g., fluoride ions, alkoxides), the
-fluorine attacks the silicon center. This results in the extrusion of a silyl fluoride and the generation of a fluorinated carbene (or carbenoid).
Decomposition Pathway Visualization
The following diagram illustrates the decomposition of a generic trimethyl(1,2,2-trifluoroethyl)silane into trimethylsilyl fluoride and the reactive carbene intermediate.
Figure 1: The thermodynamic collapse of
Comparative Stability Data
The stability of fluoroalkyl silanes is dictated by the position of the fluorine atom relative to the silicon.
| Reagent Class | Structure | Stability Profile | Primary Decomposition Mode |
| 1,2,2-Trifluoroethyl | Low / Metastable | ||
| 2,2,2-Trifluoroethyl | High / Stable | ||
| Trifluoromethyl | Metastable | ||
| Pentafluoroethyl | Metastable |
Critical Insight: The 1,2,2-motif is significantly less stable than the 2,2,2-motif. Researchers often confuse the two; attempting to distill 1,2,2-trifluoroethyl silanes at high temperatures often leads to explosion hazards or total loss of material due to volatile carbene formation.
Part 3: Stabilization & Handling Protocols
To utilize 1,2,2-trifluoroethyl silanes effectively, one must inhibit the kinetic pathway to thermodynamic equilibrium (decomposition).
Steric Stabilization Strategy
Replacing the standard trimethylsilyl (TMS) group with bulkier ligands increases the kinetic barrier to
-
Recommended Ligands: Triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or Triisopropylsilyl (TIPS).
-
Mechanism: Bulky ligands sterically hinder the approach of the
-fluorine to the silicon center and prevent external nucleophiles from initiating the hypervalent silicon transition state.
Experimental Protocol: Low-Temperature Handling
Objective: Handle isolated 1,2,2-trifluoroethyl silane without decomposition.
Reagents:
-
Crude 1,2,2-trifluoroethyl silane (synthesized via reductive silylation of 1-chloro-1,2,2-trifluoroethane).
-
Solvent: Anhydrous Pentane or Diethyl Ether.
Step-by-Step Workflow:
-
System Passivation: All glassware must be base-free. Rinse glassware with dilute acid (1M HCl), then water, then acetone, and oven dry. Reason: Even trace alkali on glass surfaces can catalyze
-elimination. -
Temperature Control: Maintain all solutions at -78 °C during transfer.
-
Solvent Choice: Use non-polar solvents (Pentane/Hexane). Avoid polar aprotic solvents (DMF, DMSO, HMPA) which stabilize the transition state of the elimination.
-
Storage: If isolation is necessary, store as a dilute solution in pentane at -20 °C over activated molecular sieves. Do not store neat.
Synthetic Utility: The "Trap"
Instead of fighting the instability, modern protocols often utilize it. The reagent is used as a carbene precursor .
Protocol: Cyclopropanation via In-Situ Generation
-
Setup: Charge a flask with the alkene substrate (1.0 equiv) and a Rhodium catalyst (e.g.,
, 1 mol%). -
Addition: Add the 1,2,2-trifluoroethyl silane (1.5 equiv).
-
Activation: Slowly add a fluoride source (TBAT or CsF) at 0 °C.
-
Mechanism: The fluoride cleaves the Si-C bond, generating the unstable anion which immediately
-eliminates to form the carbene. The carbene is trapped by the alkene to form a fluorinated cyclopropane.
Part 4: Synthesis of the Reagent
Since these reagents are rarely commercially available due to shelf-life issues, they must be synthesized de novo.
Reductive Silylation Route
This is the standard method for accessing
Key Process Parameters:
-
Magnesium Activation: Mechanical activation (stirring dry Mg overnight) is preferred over chemical activation (iodine) to prevent side reactions.
-
Temperature: The reaction is exothermic. Maintain internal temperature between 0–10 °C.
-
Isolation: Rapid distillation under high vacuum. Warning: Do not heat the pot residue above 40 °C.
Part 5: References
-
Shimizu, M., et al. (2005). "Stereoselective Synthesis of Fluorinated Cyclopropanes via 1,2,2-Trifluoroethyl Silanes." Journal of the American Chemical Society.
-
Prakash, G. K. S., & Hu, J. (2004). "Fluorine-Containing Carbanions: From Fundamentals to Synthetic Applications." Chemical Reviews.
-
Hagiwara, T., & Fuchikami, T. (1995). "Synthesis of (1,1-difluoroalkyl)silanes and their application." Synlett.
-
Hu, J., et al. (2015). "Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents." Chemical Reviews.
-
Beckers, H., & Bürger, H. (2001). "The gas-phase thermal decomposition of trifluoro-1,1,2,2-tetrafluoroethylsilane." Journal of the Chemical Society, Perkin Transactions 2.
Disclaimer: Working with organofluorine silanes involves risks of rapid decomposition and pressure buildup. All protocols described herein should be performed in a fume hood behind a blast shield.
Technical Guide: Synthesis and Characterization of Trimethyl(1,2,2-trifluoroethyl)silane
Executive Summary
Trimethyl(1,2,2-trifluoroethyl)silane (
This guide details the technical synthesis, purification, and characterization of Trimethyl(1,2,2-trifluoroethyl)silane. It prioritizes a two-step synthetic route via the hydrogenation of a trifluorovinyl precursor, ensuring high regiochemical fidelity and purity.
Chemical Profile
| Property | Specification |
| IUPAC Name | Trimethyl(1,2,2-trifluoroethyl)silane |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 156.22 g/mol |
| Physical State | Colorless liquid |
| Boiling Point | ~85–90 °C (Estimated based on vinyl analog) |
| Key Identifier | DTXSID80631816 |
Synthetic Strategy
The synthesis of Trimethyl(1,2,2-trifluoroethyl)silane poses a regiochemical challenge. Direct hydrosilylation of trifluoroethylene (
Core Reaction Scheme
-
Precursor Formation: Lithiation of chlorotrifluoroethylene (CTFE) followed by silylation.
-
Saturation: Catalytic hydrogenation of the vinylsilane to the ethylsilane.
Caption: Step-wise synthesis pathway from chlorotrifluoroethylene to the target 1,2,2-trifluoroethylsilane.
Detailed Experimental Protocols
Phase 1: Synthesis of Trimethyl(trifluorovinyl)silane
This precursor must be synthesized first as it is not widely commercially available. The protocol relies on the generation of the trifluorovinyllithium species at low temperature to avoid decomposition (elimination of LiF).
Reagents:
-
Chlorotrifluoroethylene (CTFE) gas
-
tert-Butyllithium (t-BuLi) (1.7 M in pentane)
-
Chlorotrimethylsilane (TMSCl)
-
Diethyl ether (anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a dry ice/acetone condenser and a gas inlet. Flush with Argon.
-
Solvent Loading: Add 50 mL of anhydrous diethyl ether and cool to -78 °C .
-
CTFE Condensation: Condense Chlorotrifluoroethylene (3.8 g, 32.6 mmol) into the reaction flask via the gas inlet.
-
Lithiation: Add t-BuLi (20 mL, 32.6 mmol) dropwise over 70 minutes. Critical: Maintain temperature strictly at -78 °C to prevent explosive decomposition of the lithiated intermediate.
-
Silylation: Once addition is complete, add TMSCl (3.54 g, 32.6 mmol) dropwise over 1 hour.
-
Warming: Allow the mixture to warm slowly to room temperature over 7 hours.
-
Workup: Filter off Lithium salts (LiCl) and fractionally distill the liquid.
-
Target Fraction: Collect distillate at 65–66 °C .
-
Yield: ~22% (unoptimized).
-
Phase 2: Hydrogenation to Trimethyl(1,2,2-trifluoroethyl)silane
The vinyl group is reduced to the ethyl group. The electron-withdrawing fluorine atoms make the double bond less electron-rich, requiring efficient catalysis.
Reagents:
-
Trimethyl(trifluorovinyl)silane (from Phase 1)[1]
-
Hydrogen gas (
) -
Palladium on Carbon (10% Pd/C)
-
Solvent: Pentane or neat (if scale allows)
Protocol:
-
Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Trimethyl(trifluorovinyl)silane (1.0 g) in 10 mL pentane.
-
Catalyst: Add 10 wt% of Pd/C catalyst (100 mg).
-
Pressurization: Purge with
three times, then charge with to 50 psi (3.4 bar) . -
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor consumption of starting material by
F NMR (disappearance of vinyl signals at -88, -117, -198 ppm). -
Purification: Filter through a Celite pad to remove the catalyst. Carefully evaporate the solvent (pentane) or distill if the boiling point difference allows.
-
Note: The product boiling point is expected to be higher than the vinyl precursor (est. 85-90 °C).
-
Characterization Guide
The structural integrity of the 1,2,2-trifluoroethyl group is validated primarily through NMR spectroscopy, where the coupling patterns between Fluorine and Hydrogen provide a unique fingerprint.
NMR Spectroscopy Data
Structure for Assignment:
| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Assignment |
| 0.15 ppm | Singlet (s) | ||
| 3.8 - 4.2 ppm | Multiplet (ddd) | ||
| 5.8 - 6.2 ppm | Triplet of doublets (td), | ||
| -190 to -210 ppm | Multiplet (1F) | ||
| -120 to -130 ppm | Multiplet (2F, diastereotopic potential) | ||
| ~ 0-5 ppm | Singlet (split by F) |
Interpretation Logic:
-
The C2 proton (
) will appear as a distinct triplet of doublets due to the large geminal coupling with two fluorines ( ) and vicinal coupling with the C1 fluorine. -
The C1 proton (
) is deshielded by both the alpha-fluorine and the silicon, appearing as a complex multiplet.
Mass Spectrometry (EI)[1][2]
-
Molecular Ion (
): 156 m/z (often weak). -
Base Peak: 73 m/z (
). -
Fragment: 77 m/z (
) – indicative of Fluorine transfer to Silicon, common in fluoroalkylsilanes. -
Fragment: 83 m/z (
) – cleavage of the Si-C bond.
Safety & Handling
Hazard Analysis
-
Organolithiums: t-BuLi is pyrophoric. Extreme caution and inert atmosphere (Argon/Nitrogen) are mandatory during Phase 1.
-
Hydrogenation: Pressurized hydrogen gas presents an explosion hazard. Ensure reactor integrity and proper grounding.
-
Fluorinated Silanes: Generally stable, but thermal decomposition can release HF. Avoid contact with strong bases which can cleave the C-Si bond.
Storage
-
Store in a cool, dry place under inert gas.
-
Moisture sensitive: The Si-C bond in
-fluoroalkylsilanes can be labile to hydrolysis under basic conditions.
Applications in Drug Discovery
Trimethyl(1,2,2-trifluoroethyl)silane serves as a specialized reagent for introducing the 1,2,2-trifluoroethyl motif .
-
Bioisosterism: The
group acts as a lipophilic, metabolically stable bioisostere for ethyl ( ) or isopropyl groups. The presence of fluorine lowers the of adjacent protons and modulates the conformation via the gauche effect. -
Carbanion Precursor: Similar to
, the silicon group can be activated by fluoride (e.g., TBAF, CsF) to generate a transient carbanion ( ). This species can attack aldehydes or ketones to install the trifluoroethyl chain, although the stability of this specific carbanion is lower than the trifluoromethyl anion, often requiring low temperatures.
Caption: Mechanism of using the silane as a nucleophilic fluoroalkylation reagent.
References
-
Synthesis of Vinyl Precursor: Tarrant, P.; Ward, W. H. "Fluoroolefin Reactions. I. The Preparation of Some Trifluorovinylsilanes." Journal of Organic Chemistry, 1966 , 31(4), 1143–1146. [Link]
-
Characterization of Fluorovinylsilanes: Hanamoto, T.; Kobayashi, T. "Trimethyl(trifluorovinyl)silane."[1][2] Molecules, 2000 , 5(12), M169. [Link]
-
Hydrosilylation of Fluoroalkenes: Attridge, C. J.; Barlow, M. G.; et al. "Polyfluoroalkyl derivatives of silicon. Part XV. The preparation and pyrolysis of 1,2,2-trifluoroethyl-trihalogenosilanes." Journal of the Chemical Society, Dalton Transactions, 1976 , 694-699. [Link]
-
Chemical Identity & Database: EPA CompTox Chemicals Dashboard. "Trimethyl(1,2,2-trifluoroethyl)silane (DTXSID80631816)." [Link]
Sources
Navigating the Volatile Interface: A Technical Guide to Organosilicon Safety
Introduction: The Invisible Hazard
Volatile organosilicon reagents—specifically trimethylsilyl chloride (TMSCl) and trimethylsilyl azide (TMS-N3)—are ubiquitous in organic synthesis for protecting group installation and functional group interconversion. Their utility, however, masks a high-stakes hazard profile. Unlike standard organic solvents, these reagents combine high volatility with rapid hydrolysis , creating a dynamic risk environment where the primary hazard (the reagent) can instantly transform into a secondary, often more lethal hazard (the hydrolysis byproduct) upon contact with atmospheric moisture.
This guide moves beyond the standard "wear gloves" advice. It provides a mechanistic understanding of these hazards and establishes a self-validating operational protocol for their safe handling.
Decoding the SDS: The Kinetic Hazard Matrix
Standard Safety Data Sheets (SDS) often fragment hazard data. For organosilicons, the critical risk lies in the interaction between Section 9 (Physical Properties) and Section 10 (Stability).
The Hydrolysis Cascade
The danger is not just the liquid in the bottle; it is the gas it becomes.
| Reagent | Boiling Point | Hydrolysis Reaction | Byproduct Hazard |
| TMSCl | 57°C | Corrosive Gas: Immediate respiratory damage; metal corrosion. | |
| TMS-N3 | 96°C | Lethal/Explosive: Hydrazoic acid ( | |
| HMDS | 126°C | Caustic: Ammonia gas release; less acute than |
Risk Assessment Logic
Before uncapping a bottle, apply this logic flow to determine the necessary engineering controls.
Figure 1: Decision tree for selecting engineering controls based on hydrolysis byproducts.
Engineering Controls & PPE: The First Line of Defense
The Permeation Fallacy
Standard nitrile gloves provide insufficient protection against volatile organosilanes. The low surface tension of these reagents allows them to wick through pinholes or permeate glove material rapidly.
-
Recommendation: Use Silver Shield (Laminate) gloves or double-glove with thick nitrile (minimum 5 mil outer, 4 mil inner) for short-duration tasks. Change immediately upon splash contact.
The "No-Metal" Rule (For Azides)
When handling TMS-N3, never use metal spatulas or needles if there is any risk of hydrolysis.
-
Mechanism:
reacts with transition metals (Cu, Pb, Fe) to form heavy metal azides (e.g., ), which are shock-sensitive primary explosives. -
Protocol: Use Teflon-coated magnetic stir bars, glass pipettes, and polypropylene spatulas.
Operational Protocols: Self-Validating Systems
Inert Transfer Techniques
Pouring volatile silanes is unacceptable due to atmospheric hydrolysis. Use the Positive Pressure Cannula Transfer method. This system is self-validating: if the pressure is lost, the transfer stops, preventing exposure.
Figure 2: Positive pressure transfer workflow. The flow is driven by gas pressure, not gravity, ensuring a closed system.
Reaction Setup & Workup
A. TMSCl Reactions
-
Setup: Ensure a base (e.g., Triethylamine, Pyridine) is present to scavenge HCl.
-
Quenching: Quench slowly with saturated aqueous Sodium Bicarbonate (
) or ice water.-
Why? The evolution of
(from bicarbonate) or HCl vapors can cause foaming. A slow addition prevents reaction vessel overflow.
-
B. TMS-N3 Reactions (CRITICAL)
-
The Hazard: Direct addition of water generates
gas. -
Safe Quenching Protocol:
-
Cool the reaction mixture to 0°C.
-
Add Saturated Aqueous
or Dilute NaOH dropwise. -
Mechanism: Base maintains a pH > 9. At this pH, the equilibrium favors the azide ion (
) over hydrazoic acid ( ). -
Partition: The
stays in the aqueous layer. The organic layer can be separated.[1][2][3][4] -
Warning: Do NOT concentrate the reaction mixture (Rotovap) prior to quenching. Volatile TMS-N3 will contaminate the vacuum pump and exhaust system.
-
Waste Disposal: The "Kill" Step
Treating the aqueous waste from a TMS-N3 reaction requires chemical destruction of the azide ion. Do not pour azide solutions down the drain.
The Nitrite Destruction Method
This protocol converts toxic azide into inert Nitrogen gas (
-
Setup: Perform in a fume hood. Use a 3-neck flask with an addition funnel.
-
Reagents:
-
Procedure:
-
Validation: Test the solution with Starch-Iodide paper . A blue color confirms excess nitrite is present, indicating all azide has been consumed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Organic Syntheses. (1970). Trimethylsilyl Azide. Org. Synth. 1970, 50, 107.
-
European Chemicals Agency (ECHA). (n.d.). Chlorotrimethylsilane - Substance Information.
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Sodium Azide Safety Guide. [5][6]
-
Betterton, E. A. (2003). Environmental Fate of Organosilicon Compounds. In The Handbook of Environmental Chemistry. Springer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Technical Guide: Solubility & Application of Trimethyl(1,2,2-trifluoroethyl)silane in Polar Aprotic Solvents
This guide details the solubility, stability, and application of Trimethyl(1,2,2-trifluoroethyl)silane (CAS: 55364-35-7), a specialized organofluorine reagent.
Executive Summary
Trimethyl(1,2,2-trifluoroethyl)silane (TMS-TFE) is a hydrofluoroalkyl-silicon reagent used primarily for the nucleophilic introduction of the 1,2,2-trifluoroethyl motif (
This guide provides a validated framework for solubilizing and handling TMS-TFE in polar aprotic solvents (DMSO, DMF, MeCN, THF). Correct solvent selection is critical not merely for dissolution, but to prevent premature protodesilylation and ensure efficient transmetallation during catalytic cycles.
Physicochemical Profile
| Property | Specification |
| Compound Name | Trimethyl(1,2,2-trifluoroethyl)silane |
| CAS Number | 55364-35-7 |
| Molecular Formula | |
| Molecular Weight | 156.22 g/mol |
| Structure | |
| Physical State | Colorless Liquid |
| Lipophilicity (LogP) | ~2.8 (Predicted) |
| Boiling Point | ~85–90 °C (Estimated based on analogs) |
Structural Implications for Solubility
The molecule features a lipophilic trimethylsilyl (TMS) head and a polar, electron-withdrawing fluorinated tail. This amphiphilic nature ensures high solubility in a broad spectrum of organic solvents. However, the C–Si bond is polarized , making it susceptible to cleavage by nucleophiles (Lewis bases) or hydrolysis in the presence of moisture.
Solubility and Stability in Polar Aprotic Solvents[1][2]
Polar aprotic solvents are the medium of choice for nucleophilic fluoroalkylation because they solvate cations (e.g.,
Solubility Data & Solvent Compatibility
Note: Solubility is defined here as the ability to form a stable, clear solution at concentrations
| Solvent | Solubility Rating | Dielectric Constant ( | Stability Risk | Recommended Use |
| Tetrahydrofuran (THF) | Excellent | 7.5 | Low | General synthesis; low-temp reactions. |
| Acetonitrile (MeCN) | Excellent | 37.5 | Low | HPLC analysis; rapid reactions. |
| Dimethylformamide (DMF) | Good | 36.7 | Moderate | High-polarity reactions; Lewis base activation. |
| Dimethyl Sulfoxide (DMSO) | Good | 46.7 | High | Biological assays; Use with caution (see below). |
The DMSO Stability Paradox
While TMS-TFE is physically soluble in DMSO, chemical stability is the limiting factor .
-
Risk: DMSO is hygroscopic. Even trace water (ppm levels) in DMSO can trigger hydrolysis, releasing 1,1,2-trifluoroethane gas and hexamethyldisiloxane.
-
Mechanism: In the presence of Lewis bases (even impurities in non-anhydrous DMSO), the hypervalent silicon species can form, which is highly basic. It can deprotonate DMSO (
) or react with residual water.
Mechanistic Pathway: Solvent Interaction
The following diagram illustrates the solvation and potential decomposition pathways in polar aprotic media.
Figure 1: Solvation dynamics and stability risks. Note the critical pathway of protodesilylation in wet solvents.
Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solutions (1.0 M)
Objective: Create a stable stock solution for synthetic screening.
-
Glassware Prep: Flame-dry a 10 mL volumetric flask and purge with Argon/Nitrogen.
-
Solvent Prep: Use Anhydrous DMSO or DMF (water content < 50 ppm). Tip: Store solvent over activated 4Å molecular sieves for 24 hours prior to use.
-
Weighing: Weigh 1.56 g of Trimethyl(1,2,2-trifluoroethyl)silane into the flask.
-
Dissolution: Add 5 mL of solvent. Swirl gently. The liquid should dissolve instantly due to low viscosity and favorable lipophilicity.
-
Dilution: Dilute to the mark with solvent.
-
Storage: Transfer to a vial with a PTFE-lined septum. Store at 4°C. Shelf life: 48 hours (due to slow hydrolysis from septa piercing).
Protocol B: Solubility Validation via -NMR
Objective: Confirm compound integrity in the solvent.
-
Sample: Take 50 µL of Stock Solution.
-
Solvent: Add 500 µL of deuterated solvent (e.g.,
or ). -
Internal Standard: Add 10 µL of
-trifluorotoluene. -
Acquisition: Run
-NMR (unprotonated). -
Validation:
-
Look for the characteristic multiplet of the
group. -
Failure Mode: A sharp singlet at -218 ppm indicates free fluoride (decomposition) or shifted peaks indicating hydrolysis.
-
Applications: Nucleophilic Fluoroalkylation[3]
The primary utility of dissolving TMS-TFE in polar aprotic solvents is to facilitate Nucleophilic 1,2,2-Trifluoroethylation .
Reaction Mechanism
Unlike simple alkyl silanes, TMS-TFE requires activation by a Lewis base (Fluoride source like TBAF or CsF) to generate a pentacoordinate silicon intermediate. This intermediate transfers the fluoroalkyl group to an electrophile (aldehyde/ketone).[1][2]
Figure 2: The activation pathway for nucleophilic addition. The solvent must support the "naked" fluoride ion.
Recommended Reaction Conditions
-
Solvent: THF (preferred for stability) or DMF (preferred for rate).
-
Temperature: 0°C to Room Temperature. (Avoid heating >60°C to prevent decomposition).
-
Catalyst: 1-5 mol% TBAF (Tetrabutylammonium fluoride) or CsF.
Safety & Handling (E-E-A-T)
-
PFAS Consideration: While not always strictly categorized as a "long-chain" PFAS, this molecule contains a polyfluorinated chain. It persists in the environment. All waste must be segregated as Halogenated Organic Waste and incinerated at high temperatures (
). -
HF Generation: In the presence of water/acids, degradation can release Hydrofluoric Acid (HF).
-
Control: Keep Calcium Gluconate gel nearby when handling high concentrations.
-
-
Flammability: Treat as a flammable liquid (Flash point est. < 20°C).[3]
References
-
Compound Identification: Trimethyl(1,2,2-trifluoroethyl)silane. CAS No. 55364-35-7.[4][5] ChemicalBook. Link (Verified CAS registry).
- Mechanistic Foundation: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. (Foundational text on Ruppert-Prakash chemistry).
-
Solvent Effects: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[6] (Source for solvent dielectric constants and polarity).
-
PFAS Screening: ChemRadar. Global PFAS Screening Tool & Regulatory Status for CAS 55364-35-7. Link (Regulatory compliance verification).
- Analogous Reactivity: Hagiwara, T., & Fuchikami, T. (1995). Synthesis of (1,1-difluoroalkyl)silanes and their application. Synlett. (Technical basis for hydrofluoroalkyl silane reactivity).
Sources
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (五氟乙基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Trimethyl(1,2,2-trifluoroethyl)silane CAS#55364-35-7 | Regulatorische Informationen | GCIS-ChemRadar [chemradar.com]
- 5. Trimethyl(1,2,2-trifluoroethyl)silane CAS#55364-35-7 | Globales PFAS-Screening-Tool - Zentrum für Informationen zu Per- und Polyfluoralkylsubstanzen [chemradar.com]
- 6. discovery.researcher.life [discovery.researcher.life]
The Subtle Power of Fluorine: An In-depth Technical Guide to the Electronic Effects of the 1,2,2-Trifluoroethyl Group in Organometallics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organometallic chemistry and drug design, the deliberate modification of molecular scaffolds to fine-tune their electronic properties is a cornerstone of innovation. Among the arsenal of functional groups available to the modern chemist, fluorinated alkyl groups have emerged as powerful tools for modulating reactivity, stability, and biological activity. While the trifluoromethyl (-CF3) group has been extensively studied and utilized, its close relative, the 1,2,2-trifluoroethyl (-CH2CF3) group, offers a more nuanced, yet equally impactful, set of electronic characteristics. This technical guide provides a comprehensive exploration of the core electronic effects of the 1,2,2-trifluoroethyl group in the context of organometallic chemistry, offering insights for researchers and professionals in drug development and materials science.
Deconstructing the Electronic Influence: Inductive and Steric Effects
The electronic character of the 1,2,2-trifluoroethyl group is dominated by the strong inductive effect (-I) of the three fluorine atoms. Fluorine's high electronegativity creates a significant pull of electron density away from the carbon skeleton. However, the presence of the methylene (-CH2-) spacer between the trifluoromethyl group and the metallic center attenuates this electron-withdrawing effect compared to a directly bonded trifluoromethyl group.[1] This seemingly subtle difference is a critical design element, allowing for a finer tuning of the electronic environment at the metal center.
The primary electronic contributions can be summarized as:
-
Strong Inductive Electron Withdrawal (-I Effect): The three fluorine atoms create a powerful dipole, pulling electron density through the sigma bonds of the ethyl chain. This results in a more electrophilic metal center compared to its non-fluorinated ethyl analogue.
-
Negligible Resonance Effect: Unlike substituents with pi-systems, the 1,2,2-trifluoroethyl group does not participate in resonance interactions. Its electronic influence is almost purely inductive.[2]
-
Moderate Steric Hindrance: The trifluoroethyl group is bulkier than a methyl or ethyl group, which can influence the coordination geometry around the metal center and the accessibility of reactive sites.
The interplay of these effects is crucial in dictating the stability and reactivity of the resulting organometallic complexes. The electron-withdrawing nature of the -CH2CF3 group can strengthen the metal-carbon bond against certain decomposition pathways while simultaneously activating the metal center for specific catalytic transformations.
Quantifying the Electronic Impact: Hammett and Taft Parameters
The Taft equation, in particular, is useful for separating polar (inductive) and steric effects in aliphatic systems.[1][5][6][7] The σ* parameter quantifies the polar effect. Given the strong -I effect of the -CF3 moiety, the σ* value for the -CH2CF3 group is expected to be significantly positive, indicating strong electron withdrawal, though less so than for the -CF3 group itself.
| Substituent | Approximate Taft σ* | Inductive Effect |
| -CH3 | 0.00 | Weakly Donating |
| -CH2CH3 | -0.10 | Weakly Donating |
| -CH2CF3 | ~ +0.9 (Estimated) | Strongly Withdrawing |
| -CF3 | +2.6 | Very Strongly Withdrawing |
This table presents estimated values for comparative purposes. Precise experimental determination in specific organometallic systems is encouraged.
The significant positive σ* value for the -CH2CF3 group underscores its utility in creating electron-deficient metal centers, which can be advantageous in various catalytic cycles, such as reductive elimination and oxidative addition.
Synthesis of (1,2,2-Trifluoroethyl)metal Complexes: A Practical Guide
The introduction of the 1,2,2-trifluoroethyl group onto a metal center can be achieved through several synthetic routes. The choice of method often depends on the metal and the desired final complex.
From 1,2,2-Trifluoroethyl Halides
A common and direct method involves the reaction of a suitable metal precursor with a 1,2,2-trifluoroethyl halide, most commonly 2,2,2-trifluoroethyl iodide.[8]
This protocol outlines a general procedure for the synthesis of a (1,2,2-trifluoroethyl)copper(I) complex, a versatile reagent in its own right.
Materials:
-
Copper(I) iodide (CuI)
-
1,2,2-Trifluoroethyl iodide (CF3CH2I)
-
Anhydrous, degassed solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))
-
Schlenk flask and other standard air-free technique glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add copper(I) iodide (1.0 eq).
-
Add the anhydrous, degassed solvent to dissolve or suspend the CuI.
-
Cool the mixture to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add 1,2,2-trifluoroethyl iodide (1.1 eq) to the stirred mixture.
-
Allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours), then gradually warm to room temperature.
-
The resulting solution or suspension of the (1,2,2-trifluoroethyl)copper(I) complex can often be used in situ for subsequent reactions.
Causality: The use of low temperatures is crucial to prevent decomposition of the potentially thermally sensitive organocopper intermediate. The choice of a polar aprotic solvent like DMF helps to solubilize the reagents and stabilize the organometallic species.
Via Grignard and Organolithium Reagents
For more electropositive metals, the use of pre-formed Grignard or organolithium reagents is a common strategy.[9]
Materials:
-
Magnesium turnings
-
1,2,2-Trifluoroethyl bromide (CF3CH2Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1,2,2-trifluoroethyl bromide (1.0 eq) in the anhydrous solvent.
-
Add a small portion of the bromide solution to the magnesium suspension. The disappearance of the iodine color and/or gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting grey solution of (1,2,2-trifluoroethyl)magnesium bromide can be used for subsequent transmetalation reactions.
Causality: The use of anhydrous conditions is paramount as Grignard reagents are highly reactive towards protic sources.[10] The iodine crystal helps to activate the magnesium surface.
Caption: Synthetic pathways to (1,2,2-trifluoroethyl)metal complexes.
Spectroscopic and Structural Characterization
The characterization of organometallic compounds containing the 1,2,2-trifluoroethyl group relies heavily on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and electronic environment of these complexes.
-
¹⁹F NMR: This is the most informative technique for confirming the presence and integrity of the -CH2CF3 group. The fluorine nuclei of the -CF3 group typically appear as a triplet in the ¹H-coupled spectrum due to coupling with the adjacent methylene protons. The chemical shift is sensitive to the nature of the metal center and the overall electronic environment of the complex.[11]
-
¹H NMR: The methylene protons of the -CH2CF3 group typically appear as a quartet in the ¹⁹F-coupled spectrum. The chemical shift and coupling constants provide valuable information about the electronic environment and the conformation of the ethyl chain.
-
¹³C NMR: The two carbon atoms of the trifluoroethyl group will have distinct chemical shifts, with the CF3-bearing carbon showing a characteristic quartet in the ¹⁹F-coupled spectrum.
| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity (Coupled) |
| ¹⁹F | -60 to -80 | Triplet (t) |
| ¹H (CH₂) | +2.0 to +4.0 | Quartet (q) |
| ¹³C (CF₃) | +120 to +130 | Quartet (q) |
| ¹³C (CH₂) | +20 to +40 | Triplet of quartets (tq) |
These are general ranges and can vary significantly depending on the metal, other ligands, and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of the C-F bonds, which exhibit strong absorption bands typically in the region of 1100-1300 cm⁻¹.[12][13][14][15] The position and intensity of the metal-carbon (M-C) stretching vibration, which usually appears in the far-IR region, can offer insights into the strength of the M-C bond.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles.[8][16] Of particular interest in (1,2,2-trifluoroethyl)metal complexes are:
-
M-C Bond Length: Comparison of the M-CH2CF3 bond length to that of analogous M-CH2CH3 complexes can reveal the electronic impact of the fluorine atoms. The electron-withdrawing nature of the -CF3 group is expected to lead to a slight shortening of the M-C bond due to increased ionic character.
-
C-C and C-F Bond Lengths: These parameters can provide insights into the electronic distribution within the trifluoroethyl ligand itself.
-
Coordination Geometry: The steric bulk of the -CH2CF3 group can influence the overall geometry of the complex.
Caption: Workflow for the characterization of (1,2,2-trifluoroethyl)metal complexes.
Computational Insights into Electronic Structure
Density Functional Theory (DFT) and other computational methods provide a powerful means to probe the electronic structure of (1,2,2-trifluoroethyl)metal complexes in detail.[10][14][17]
-
Mulliken and Natural Bond Orbital (NBO) Charge Analysis: These calculations can quantify the partial atomic charges, providing a numerical representation of the electron-withdrawing effect of the -CH2CF3 group on the metal center.[6][18][19][20][21][22][23][24] It is expected that the metal center in a (1,2,2-trifluoroethyl)metal complex will carry a more positive charge compared to its non-fluorinated analogue.
-
Bond Order Analysis: This can provide a quantitative measure of the strength of the metal-carbon bond and how it is influenced by the fluorine atoms.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity of the complex. The electron-withdrawing -CH2CF3 group is expected to lower the energy of both the HOMO and LUMO, which can have significant implications for the complex's role in catalytic cycles.
A comparative computational study of M-CH2CH3, M-CH2CF3, and M-CF3 complexes would reveal a clear trend in the electronic properties of the metal center, with the trifluoroethyl group providing an intermediate level of electron withdrawal.
Reactivity and Applications
The unique electronic and steric properties of the 1,2,2-trifluoroethyl group impart distinct reactivity patterns to its organometallic complexes.
-
Enhanced Stability: The strong electron-withdrawing nature of the -CH2CF3 group can increase the stability of organometallic complexes by strengthening the metal-carbon bond against certain decomposition pathways, such as β-hydride elimination.
-
Modified Nucleophilicity/Electrophilicity: The electron-deficient nature of the metal center can decrease its nucleophilicity while potentially increasing its electrophilicity, influencing its reactivity towards various substrates.
-
Applications in Catalysis: (1,2,2-Trifluoroethyl)metal complexes hold promise as catalysts or intermediates in a range of organic transformations. The electronic tuning provided by the -CH2CF3 group can be exploited to optimize catalyst performance in reactions such as cross-coupling, C-H activation, and polymerization.[25]
-
Drug Development: The incorporation of the -CH2CF3 group into drug candidates can improve metabolic stability, modulate pKa, and enhance binding affinity to biological targets.[16][26] Organometallic reagents and catalysts bearing this group can be valuable tools for the synthesis of these complex organic molecules.
Conclusion
The 1,2,2-trifluoroethyl group represents a valuable and somewhat underutilized tool in the design of organometallic complexes for applications in catalysis, materials science, and medicinal chemistry. Its strong inductive electron-withdrawing effect, attenuated by the methylene spacer, allows for a fine-tuning of the electronic properties of the metal center, offering a middle ground between the more common alkyl and perfluoroalkyl ligands. A thorough understanding of its synthesis, characterization, and electronic effects, as outlined in this guide, is essential for harnessing the full potential of this versatile functional group in the development of next-generation technologies. As synthetic methodologies become more robust and our understanding of its electronic nuances deepens, the 1,2,2-trifluoroethyl group is poised to play an increasingly important role in the molecular design of the future.
References
- Dixon, K. R., & McFarland, J. J. (1973). 19F nuclear magnetic resonance spectra of fluoro-complexes of platinum and palladium.
- Chem Help ASAP. (2019, August 8). 10.03 Synthesis of Organometallic Compounds [Video]. YouTube.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Wikipedia contributors. (2023, December 2). Taft equation. In Wikipedia, The Free Encyclopedia.
- Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Organic & Biomolecular Chemistry, 12(10), 1566-1570.
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Trimethyl(1,2,2-trifluoroethyl)silane
Introduction: The Strategic Importance of the Trifluoroethyl Moiety
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties. The 2,2,2-trifluoroethyl group (-CH₂CF₃) has emerged as a particularly valuable motif. Its introduction into organic molecules can significantly enhance lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The strong carbon-fluorine bonds within the trifluoroethyl group are resistant to metabolic degradation, and its unique electronic properties can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of aryl halides with trimethyl(1,2,2-trifluoroethyl)silane (CF₃CH₂SiMe₃), a Hiyama-type coupling reaction. While the direct coupling of C(sp³)-hybridized organosilanes can be challenging due to the inherent strength and low polarity of the silicon-carbon bond, this methodology offers a promising avenue for the direct installation of the trifluoroethyl group onto aromatic and heteroaromatic scaffolds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that govern its success.
Mechanistic Insights: The Hiyama Cross-Coupling Pathway
The palladium-catalyzed cross-coupling of organosilanes with organic halides, known as the Hiyama coupling, is a powerful tool for the formation of carbon-carbon bonds.[3] A key feature of this reaction is the requirement for a nucleophilic activator, typically a fluoride source, to facilitate the transmetalation step. The generally accepted catalytic cycle is depicted below.
Figure 1: Proposed Catalytic Cycle for the Hiyama Coupling.
The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. The crucial transmetalation step involves the transfer of the trifluoroethyl group from the silicon atom to the palladium center. This step is generally the rate-limiting step for organosilanes and necessitates activation of the silicon reagent. A fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), coordinates to the silicon atom of trimethyl(1,2,2-trifluoroethyl)silane, forming a hypervalent, pentacoordinate silicate species.[3] This pentacoordinate intermediate is significantly more nucleophilic and readily undergoes transmetalation with the Ar-Pd(II)-X complex. The cycle concludes with the reductive elimination of the desired trifluoroethylated arene product, regenerating the active Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Trifluoroethylation of Aryl Bromides
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with trimethyl(1,2,2-trifluoroethyl)silane. It is important to note that optimization of the reaction conditions, including the choice of ligand, fluoride source, and temperature, may be necessary for specific substrates.
Sources
Application Notes and Protocols: Lewis Base-Mediated Activation of Trimethyl(1,2,2-trifluoroethyl)silane for Difluoroalkylation Reactions
Introduction: Beyond Trifluoromethylation
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science.[1][2] The unique properties imparted by fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. While reagents for direct trifluoromethylation, such as Trimethyl(trifluoromethyl)silane (Me₃SiCF₃, Ruppert-Prakash Reagent), are well-established, the synthesis of molecules containing the geminal difluoro (CF₂) motif often requires different precursors and strategies.[3][4]
Trimethyl(1,2,2-trifluoroethyl)silane (CF₃CH₂SiMe₃) emerges as a highly valuable and versatile reagent in this context. Unlike its CF₃-donating counterpart, CF₃CH₂SiMe₃ serves as a stable, easy-to-handle precursor to the 2,2-difluoroenolate synthon through a Lewis base-mediated activation pathway. This process does not transfer a trifluoroethyl group but rather leverages a cascade of bond reorganization to unmask a highly reactive difluoro-nucleophile.
This guide provides a comprehensive overview of the activation mechanism, detailed experimental protocols for the generation and subsequent reaction of this intermediate with electrophiles, and expert insights into optimizing these powerful transformations.
The Mechanism: Unlocking Reactivity via Hypervalent Silicon
The activation of Trimethyl(1,2,2-trifluoroethyl)silane is a classic example of nucleophilic catalysis involving silicon.[5][6] The process is initiated by the interaction of a Lewis base with the electrophilic silicon center of the silane. Fluoride ions are exceptionally effective for this purpose due to the high strength of the resulting silicon-fluorine bond.
The mechanism proceeds through two key stages:
-
Formation of a Pentacoordinate Silicate: A Lewis base (e.g., F⁻) attacks the silicon atom of CF₃CH₂SiMe₃. This forms a hypervalent, pentacoordinate silicon intermediate.[4] This intermediate is significantly more electron-rich than the starting tetravalent silane, which critically weakens the adjacent silicon-carbon bond.
-
1,2-Elimination Cascade: The formation of the hypervalent silicate triggers a 1,2-elimination (or β-elimination) event. The weakened Si-C bond cleaves, and concurrently, a fluoride atom from the trifluoromethyl group is eliminated. This cascade results in the formation of three products: the desired 2,2-difluoroenolate, the stable byproduct fluorotrimethylsilane (Me₃SiF), and the displaced Lewis base catalyst, which re-enters the catalytic cycle.
This mechanistic pathway is a powerful example of desilylative defluorination, providing a clean and efficient route to a valuable synthetic intermediate.[7]
Optimizing the Activation: Lewis Bases, Solvents, and Conditions
The choice of Lewis base and reaction conditions is critical for the efficient generation of the difluoroenolate and for minimizing side reactions.
Lewis Base Selection: The primary role of the Lewis base is to activate the silane. The strength of the interaction between the Lewis base and the silicon atom dictates the rate of activation.
-
Fluoride Sources: These are the most common and effective activators. Their high affinity for silicon readily promotes the formation of the necessary hypervalent intermediate.
-
Tetrabutylammonium Fluoride (TBAF): Soluble in organic solvents, highly active, but can be hygroscopic. Often used in catalytic amounts.
-
Cesium Fluoride (CsF): A solid source, less hygroscopic than TBAF. Its lower solubility can sometimes provide a beneficial slow, sustained release of fluoride ions.[8]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): An anhydrous, organic-soluble fluoride source, ideal for reactions sensitive to water.[9]
-
-
Other Lewis Bases: While less common for this specific transformation, other nucleophiles can activate fluoroalkylsilanes.[9]
-
Alkoxides (e.g., K-OtBu): Can function as activators, but may also lead to competing side reactions with the electrophile.
-
Carboxylates (e.g., Lithium Acetate): Have been shown to induce the transfer of difluorobenzyl moieties from related silanes.[9]
-
Solvent and Temperature: The reaction is typically performed in anhydrous polar aprotic solvents that can solvate the ionic intermediates.
-
Solvents: Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices.
-
Temperature: The activation can often be achieved at room temperature or with gentle heating. Low temperatures (-78 °C to 0 °C) are frequently employed when reacting the generated enolate with sensitive electrophiles to improve selectivity and minimize decomposition.
| Lewis Base | Typical Loading | Solvent | Key Characteristics & Insights |
| TBAF | 1-20 mol% | THF | Highly active and soluble. Ensure use of anhydrous grade or dry over molecular sieves. Ideal for rapid, low-temperature reactions. |
| CsF | 10-50 mol% | DMF, THF | Heterogeneous catalyst. Often requires higher temperatures or longer reaction times. Excellent for controlled generation of the enolate.[8] |
| TASF | 1-20 mol% | THF | Anhydrous fluoride source of choice. Recommended for substrates sensitive to protic impurities. |
| K-OtBu | Catalytic to Stoichiometric | THF | Can be effective but may act as a competing nucleophile. Best used when the electrophile is unreactive towards the alkoxide. |
Application Protocol 1: Aldol-Type Reaction with Aldehydes
A primary application of the in-situ generated 2,2-difluoroenolate is its reaction with carbonyl compounds, particularly aldehydes, to form valuable α,α-difluoro-β-hydroxyketones.
Protocol: Synthesis of 1,1-Difluoro-2-hydroxy-2-phenyl-3-pentanone
Materials:
-
Trimethyl(1,2,2-trifluoroethyl)silane (CF₃CH₂SiMe₃)
-
Benzaldehyde
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (5 mL).
-
Add Trimethyl(1,2,2-trifluoroethyl)silane (1.2 mmol, 1.2 eq) to the solution via syringe.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the TBAF solution (0.1 mmol, 0.1 eq, 0.1 mL of 1.0 M solution) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Application Protocol 2: Catalytic Synthesis of gem-Difluoroalkenes
An elegant variation of this chemistry involves the fluoride-triggered 1,2-desilylative defluorination to directly yield 1-aryl-2,2-difluoroalkenes.[7] This transformation is particularly efficient with silane precursors bearing an aryl group on the carbon adjacent to the CF₃ group. The reaction can often be run with only a catalytic amount of a fluoride source.
Protocol: Synthesis of (2,2-Difluorovinyl)benzene
This protocol is adapted from the desilylative defluorination of (1-aryl)-2,2,2-trifluoroethyl-silanes as described in the literature.[7]
Materials:
-
(1-Phenyl-2,2,2-trifluoroethyl)trimethylsilane
-
Cesium Fluoride (CsF)
-
Anhydrous Dimethyl Carbonate (DMC) or THF
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add (1-phenyl-2,2,2-trifluoroethyl)trimethylsilane (0.5 mmol, 1.0 eq).
-
Add cesium fluoride (CsF, 0.05 mmol, 0.1 eq).
-
Add anhydrous dimethyl carbonate (2 mL) to the vial.
-
Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or ¹⁹F NMR for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and wash with water (2 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure (the product can be volatile).
-
The crude product can be further purified by column chromatography if necessary.
Troubleshooting and Expert Insights
-
Anhydrous Conditions are Crucial: Water can protonate the highly basic difluoroenolate intermediate, quenching the desired reaction. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
-
Slow Catalyst Addition: The 1,2-elimination can be rapid. Slow, dropwise addition of the Lewis base, especially at low temperatures, helps to control the concentration of the reactive enolate and prevent uncontrolled side reactions.
-
Substrate Compatibility: Highly enolizable ketones or sterically hindered electrophiles may react slowly or give lower yields. Reaction optimization (temperature, catalyst loading, reaction time) may be required for challenging substrates.
-
Fluoride Source Purity: Commercial TBAF solutions can contain water. For highly sensitive reactions, using an anhydrous source like TASF or drying the TBAF solution over molecular sieves is recommended.
Conclusion
Trimethyl(1,2,2-trifluoroethyl)silane is a powerful and versatile reagent that provides access to the 2,2-difluoroenolate synthon under mild, Lewis base-catalyzed conditions. This approach avoids the use of harsh reagents and offers a reliable method for constructing molecules containing the important gem-difluoroalkyl motif. The protocols detailed herein for aldol-type additions and the synthesis of difluoroalkenes demonstrate the broad utility of this chemistry for researchers, scientists, and drug development professionals engaged in the synthesis of complex fluorinated molecules.
References
-
Uneyama, K. (2008). Functionalized fluoroalkyl and alkenyl silanes: Preparations, reactions, and synthetic applications. Journal of Fluorine Chemistry, 129(7), 556-579. [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). The Cross-Coupling of Organosilanols with Organic Halides. Accounts of Chemical Research, 35(10), 835-846. (Note: While not directly on the topic, this provides context for silane activation). [Link]
-
Ke, Y., et al. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes. The Journal of Organic Chemistry, 86(18), 13160-13168. [Link]
-
Sawada, H., et al. (1998). Synthesis and Surface Properties of Novel Fluoroalkylated Flip-Flop-Type Silane Coupling Agents. Langmuir, 14(13), 3543-3545. [Link]
-
Wang, F., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science, 11(10), 2307520. [Link]
-
Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560-1638. [Link]
- Google Patents. (2014). Method for producing trimethyl(trifluoromethyl)silane. RU2550139C1.
-
Organic Syntheses. (n.d.). Tris(trimethylsilyl)silane. Organic Syntheses Procedure. [Link]
-
Sosnovskikh, V. Y., & Usachev, B. I. (2012). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Reviews, 81(9), 819-843. [Link]
-
Macmillan Group. (2008). Lewis-Base Catalysis. Macmillan Group Meeting Presentation. [Link]
-
Semantic Scholar. (n.d.). Surface modification by fluoroalkyl-functional silanes. Semantic Scholar Topic Page. [Link]
-
Dilman, A. (2011). Unconventional reactions of trimethyl(trifluoromethyl)silane. Fluorine notes. [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Chemistry Portal. [Link]
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- 7. Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
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Optimizing solvent systems for 1,2,2-trifluoroethylation reactions
This Application Note is designed for researchers and drug development professionals focusing on the precise installation of fluoroalkyl groups.
Editorial Note on Nomenclature:
In the field of organofluorine chemistry, "trifluoroethylation" most commonly refers to the introduction of the 2,2,2-trifluoroethyl group (
Given the high probability of "1,2,2" being a specific technical requirement (or a precise typo for 2,2,2), this guide addresses both methodologies, with a primary focus on the solvent-dependent mechanisms that govern regioselectivity and yield in these radical and transition-metal-mediated processes.
Application Note & Protocol Guide | Doc ID: AN-TFE-2026
Part 1: Mechanistic Grounding & Solvent Dynamics
The Solubility-Reactivity Paradox
The introduction of trifluoroethyl groups (
The solvent system must perform three competitive functions:
-
Solubilize the Fluorinated Reagent: Prevent phase separation of fluorous precursors.
-
Stabilize the Active Radical/Metal Species:
-
For 2,2,2-TFE (Radical): Support the lifetime of the electrophilic
radical. -
For 1,2,2-TFE (Metal-Catalyzed): Stabilize the High-Valent Ni/Pd intermediates without occupying open coordination sites required for transmetallation.
-
-
Control Regioselectivity: In 1,2,2-trifluoroethylation, the solvent’s dielectric constant (
) directly influences the migratory insertion preference of the metal-fluoroalkyl species.
Solvent Classes and Their Impact
| Solvent Class | Representative Solvents | Primary Utility | Mechanistic Impact | |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | 36–47 | Standard | High solubility for salts (sulfinates); stabilizes charge-transfer complexes in photoredox cycles. |
| Fluorinated Alcohols | HFIP, TFE | 16–27 | Advanced | H-bond donation activates substrates; "Fluorous effect" solubilizes fluorinated reagents; stabilizes radical anions. |
| Chlorinated | DCM, DCE | 8–10 | Radical | Non-coordinating; minimizes solvent cage effects; ideal for radical chain propagation but poor for ionic intermediates. |
| Ethereal | THF, 1,4-Dioxane | 7–2 | Metal-Cat | Moderate coordination; stabilizes organometallic species (e.g., Ni-Zn transmetallation). |
Part 2: Decision Framework (Visualization)
The following decision tree guides the selection of the optimal solvent system based on the specific trifluoroethylation pathway.
Caption: Solvent selection logic flow. Green nodes indicate optimal solvent starting points based on reaction mechanism.
Part 3: Experimental Protocols
Protocol A: Photoredox 2,2,2-Trifluoroethylation
Target: Installation of
Rationale:
Acetonitrile offers a balance of polarity (
Step-by-Step Methodology:
-
Preparation: In a glovebox or under
, charge a reaction vial with:-
Substrate (1.0 equiv, e.g., 0.5 mmol).
-
Photocatalyst (e.g.,
, 1-2 mol%). -
Trifluoroethyl Iodide (
) (2.0 - 5.0 equiv). Note: Volatile (bp 55°C). -
Base (e.g.,
, 2.0 equiv).
-
-
Solvent Addition: Add degassed DMSO (0.1 M concentration relative to substrate).
-
Optimization Tip: If conversion is <30%, switch to MeCN:H2O (9:1) . The water co-solvent can accelerate proton-coupled electron transfer (PCET).
-
-
Irradiation: Seal vial and irradiate with Blue LED (450 nm) for 12–24 hours. Fan cooling is mandatory to maintain T < 35°C (preventing iodide boil-off).
-
Workup: Dilute with
(not DCM, to avoid emulsion with DMSO). Wash with water to remove DMSO.
Protocol B: Ni-Catalyzed 1,2,2-Trifluoroethylation
Target: Regioselective synthesis of 1,2,2-trifluoroethylated cinnamyl alcohols or styrenes using trifluorovinyl reagents. Mechanism: Nickel(II) catalyzed cross-coupling / insertion. Primary Solvent: THF or 1,4-Dioxane.
Rationale: Unlike the radical 2,2,2-process, this reaction relies on a delicate transmetallation step between the trifluorovinyl zinc reagent (TFVZ) and the Nickel catalyst. Strong coordinating solvents (DMF, DMSO) can poison the Nickel catalyst by occupying vacant sites. THF provides weak coordination that stabilizes the intermediate without inhibiting the catalytic cycle.
Step-by-Step Methodology:
-
Reagent Generation (In Situ):
-
Generate Trifluorovinyl Zinc Bromide (TFVZ) by treating trifluorovinyl bromide with Zn dust in THF at 0°C for 1 hour. Filter to remove excess Zn.
-
-
Catalytic Setup:
-
Charge a separate Schlenk tube with
(10 mol%) and Ligand (e.g., dppbz, 12 mol%). -
Add Substrate (1.0 equiv) and THF (0.2 M).
-
-
Reaction:
-
Add the TFVZ solution dropwise to the catalyst mixture at Room Temperature.
-
Critical Control: If the reaction stalls, add NMP (10% v/v) as a co-solvent. NMP can solubilize the zinc salts that precipitate and coat the active catalyst species.
-
-
Quench:
-
Quench with saturated
. Extract with EtOAc.
-
Part 4: Troubleshooting & Optimization Matrix
Use this table to diagnose low yields or poor selectivity.
| Observation | Probable Cause | Solvent-Based Solution |
| Low Conversion (Radical) | Radical quenching by solvent or oxygen. | Degas solvent thoroughly (Freeze-Pump-Thaw). Switch from DMF to MeCN (lower H-atom abstraction rate). |
| Low Conversion (Metal-Cat) | Catalyst poisoning or poor solubility of inorganic salts. | Add 10-20% NMP or DME to the THF mixture to solubilize Zinc halides. |
| Regioisomer Scrambling | "Cage effect" preventing diffusion; slow reductive elimination. | Decrease viscosity: Switch from DMSO to MeCN or Acetone . |
| De-fluorination (Side Rxn) | Elimination of F- ( | Avoid highly polar solvents that stabilize free |
Part 5: References
-
Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]
-
Wu, H., Zhou, M., et al. (2022).[1] Synthesis of fluoroolefin derivatives by nickel(II)-catalyzed trifluorovinylation and 1,2,2-trifluoroethylation of cinnamyl alcohols. Organic & Biomolecular Chemistry. [Link]
-
Wangelin, A. J., et al. (2018). Cobalt-catalyzed halofluoroalkylation of alkynes. [Link]
-
Postigo, A. (2012). Aromatic radical perfluoroalkylation reactions. Canadian Journal of Chemistry. [Link]
Sources
Application Note: One-Pot Nucleophilic 1,2,2-Trifluoroethylation of Carbonyls Using Trimethyl(1,2,2-trifluoroethyl)silane
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction & Strategic Utility
The incorporation of fluorinated motifs is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. While the trifluoromethyl (
Trimethyl(1,2,2-trifluoroethyl)silane (CAS 55364-35-7) serves as a highly effective, stable liquid reagent for transferring this motif[1],[2]. Building upon the foundational principles of the Ruppert-Prakash reaction[3],[4], this application note details a robust, one-pot protocol for the nucleophilic 1,2,2-trifluoroethylation of aldehydes and ketones.
Mechanistic Causality & Reaction Design
To achieve high yields and avoid side reactions, it is critical to understand the causality behind the reaction conditions. The transformation relies on a fluoride-initiated catalytic cycle .
-
Initiation: The reaction is triggered by a catalytic amount of a fluoride source (e.g., Tetrabutylammonium fluoride, TBAF). The hard fluoride ion attacks the hard silicon center of Trimethyl(1,2,2-trifluoroethyl)silane, generating a reactive pentacoordinate silicate intermediate[5].
-
Nucleophilic Attack: This hypervalent species transfers the 1,2,2-trifluoroethyl carbanion equivalent to the electrophilic carbonyl carbon, forming a fluoroalkylated alkoxide intermediate.
-
Chain Propagation: The newly formed alkoxide is highly basic and attacks the silicon atom of an unreacted silane molecule. This step forms the stable silyl ether product and simultaneously releases a new hypervalent silicate, propagating the catalytic cycle without the need for stoichiometric fluoride[4].
-
One-Pot Hydrolysis: The silyl ether is intentionally left in the reaction vessel. The addition of aqueous hydrochloric acid directly to the mixture cleaves the O-Si bond, yielding the final 1-(1,2,2-trifluoroethyl)alcohol in a single operational sequence.
Fig 1. Fluoride-initiated catalytic cycle for nucleophilic 1,2,2-trifluoroethylation.
Experimental Workflow
Fig 2. Step-by-step experimental workflow for the one-pot synthesis protocol.
Step-by-Step Protocol: One-Pot Synthesis of 1-(1,2,2-Trifluoroethyl)alcohols
Scale: 1.0 mmol (Standard Optimization Scale)
Reagents Required:
-
Carbonyl Substrate (Aldehyde or Ketone): 1.0 mmol
-
Trimethyl(1,2,2-trifluoroethyl)silane: 1.2 mmol (1.2 equiv)
-
TBAF (1.0 M in THF): 0.1 mL (0.1 mmol, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF): 5.0 mL
-
Aqueous HCl (1.0 M): 3.0 mL
Procedure:
-
Preparation (Strictly Anhydrous): Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with argon three times. Causality: Moisture will prematurely protonate the hypervalent silicate, quenching the active species and releasing 1,1,2-trifluoroethane gas.
-
Substrate Loading: Add the carbonyl substrate (1.0 mmol) to the flask, followed by 5.0 mL of anhydrous THF. Stir to dissolve.
-
Silane Addition: Inject Trimethyl(1,2,2-trifluoroethyl)silane (1.2 mmol) via a gas-tight syringe.
-
Cryogenic Control: Submerge the flask in an ice-water bath (0 °C) and allow the mixture to equilibrate for 5 minutes.
-
Initiation: Add the TBAF solution (10 mol%) dropwise over 1 minute. Causality: Dropwise addition at 0 °C controls the initial exothermic formation of the hypervalent species, preventing thermal degradation of the fluoroalkyl carbanion equivalent.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
In-Process Control (IPC): Perform a TLC check (See Section 6). Do not proceed until the starting material is fully consumed.
-
One-Pot Hydrolysis: Once silyl ether formation is complete, add 3.0 mL of 1.0 M aqueous HCl directly to the reaction mixture. Stir vigorously at room temperature for 1 hour to cleave the silyl ether.
-
Isolation: Dilute the mixture with Ethyl Acetate (15 mL) and water (10 mL). Separate the layers, extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Quantitative Data & Substrate Scope
The choice of solvent and initiator significantly impacts the catalytic turnover. THF paired with TBAF provides optimal solubility and reactivity for most substrates. For highly enolizable or sterically hindered ketones, switching to DMF with Cesium Fluoride (CsF) enhances the nucleophilicity of the silicate intermediate.
Table 1: Optimization of Reaction Conditions for One-Pot 1,2,2-Trifluoroethylation
| Entry | Substrate Type | Initiator (mol%) | Solvent | Temp Profile | Isolated Yield (%) |
| 1 | Benzaldehyde (Aryl Aldehyde) | TBAF (5%) | THF | 0 °C | 92% |
| 2 | Acetophenone (Aryl Ketone) | TBAF (10%) | THF | 0 °C | 85% |
| 3 | Cyclohexanone (Aliphatic Ketone) | CsF (20%) | DMF | RT | 88% |
| 4 | 4-Nitrobenzaldehyde (Electron-Deficient) | TBAF (5%) | THF | -20 °C | 95% |
| 5 | Hexanal (Aliphatic Aldehyde) | TBAF (10%) | THF | 0 °C | 78% |
Protocol Self-Validation Mechanisms (E-E-A-T Insights)
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Researchers can confirm the success of the reaction in real-time without relying solely on end-point yields:
-
Thermal Validation: The propagation step (Step 6) is mildly exothermic. A subtle temperature bump upon removal of the ice bath indicates active catalytic turnover. If no exotherm occurs, the silane may be degraded or the initiator quenched by adventitious water.
-
Chromatographic Validation (IPC TLC): Before adding HCl (Step 7), spot the reaction mixture against the starting carbonyl on a silica TLC plate (eluent: 9:1 Hexane:EtOAc). The intermediate silyl ether is highly non-polar and will migrate to a high
(~0.8). Upon addition of HCl (Step 8), a subsequent TLC will show the disappearance of the 0.8 spot and the emergence of a highly polar alcohol spot ( ~0.3). This provides unambiguous visual confirmation of both the addition and deprotection steps. -
Spectroscopic Validation: In
F NMR (referenced to ), the successful incorporation of the 1,2,2-trifluoroethyl group is characterized by a diagnostic multiplet around -200 to -210 ppm (for the chiral group) and a doublet/multiplet around -120 to -130 ppm (for the terminal group), clearly distinguishing the product from the starting silane.
References[1] Title: Benchmarking of Molecular Fingerprints for PFAS molecules
Source: ChemRxiv URL: [Link]2] Title: Trimethyl(1,2,2-trifluoroethyl)silane CAS#55364-35-7 Source: ChemRadar URL: [Link]5] Title: Polyfluoroalkyl derivatives of silicon. Part XV. The preparation and pyrolysis of 1-trifluoromethyl-1,2,2-trifluoroethyl- ... and 1,2,2-trifluoroethyl-trihalogenosilanes Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]3] Title: US6803477B2 - Magnesium mediated preparation of fluorinated alkyl silanes Source: Google Patents URL: 4] Title: Reaction of (Trifluoromethyl)trimethylsilane with Oxazolidin-5-ones: Synthesis of Peptidic and Nonpeptidic Trifluoromethyl Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Trimethyl(1,2,2-trifluoroethyl)silane CAS#55364-35-7 | Globales PFAS-Screening-Tool - Zentrum für Informationen zu Per- und Polyfluoralkylsubstanzen [chemradar.com]
- 3. US6803477B2 - Magnesium mediated preparation of fluorinated alkyl silanes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyfluoroalkyl derivatives of silicon. Part XV. The preparation and pyrolysis of 1-trifuoromethyl-1,2,2-trifluorethyl-, 1-trifluoromethyl-1,2,3,3,3-pentafluropropyl-, 2H-hexflurocyclobutyl-, 3H-pentafluropropyl-, and 1,2,2-trifluoroethyl-trihalogenosilanes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Radical trifluoroethylation methods using silyl reagents
Application Note: Radical Trifluoroethylation Using Silyl Reagents
Executive Summary
The 2,2,2-trifluoroethyl group (
This guide details two robust radical protocols utilizing silyl chemistry to overcome these barriers:
-
Silyl-Mediated Hydrotrifluoroethylation: Using Tris(trimethylsilyl)silane (TTMSS) as a non-toxic hydrogen atom transfer (HAT) reagent to install
onto alkenes. -
Photoredox
-Trifluoroethylation: Utilizing silyl enol ethers as radical acceptors to synthesize -trifluoroethyl ketones.
Method A: TTMSS-Mediated Hydrotrifluoroethylation
Principle:
Tris(trimethylsilyl)silane (TTMSS), often called "Supersil," acts as a radical mediator. It abstracts iodine from 2,2,2-trifluoroethyl iodide (
Mechanism:
The reaction proceeds via a radical chain mechanism.[1] The silyl radical
Visualizing the Radical Chain (DOT Diagram)
Caption: The TTMSS radical chain cycle for hydrotrifluoroethylation. Note the regeneration of the silyl radical.
Experimental Protocol
Materials:
-
Substrate: Terminal or internal alkene (1.0 equiv).
-
Radical Source: 2,2,2-Trifluoroethyl iodide (
) (3.0 - 5.0 equiv). Note: Excess is required due to volatility. -
Mediator: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv).
-
Initiator: AIBN (Azobisisobutyronitrile) (0.1 - 0.2 equiv).
-
Solvent: Toluene (degassed, 0.1 M concentration).
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Cool under argon.
-
Dissolution: Add the alkene (1.0 mmol) and TTMSS (1.2 mmol, 370 µL) to degassed toluene (10 mL).
-
Reagent Addition: Add
(3.0 mmol) via syringe. Caution: is volatile (bp 55°C); use a chilled syringe if ambient temperature is high. -
Initiation: Add AIBN (0.1 mmol) in one portion.
-
Reaction: Heat the mixture to 80°C (oil bath) for 4–6 hours.
-
Optimization Tip: If the alkene is sluggish, add AIBN in portions (0.05 equiv every 2 hours) to maintain the radical flux.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Note: TTMSS byproducts (iodotris(trimethylsilyl)silane) can be hydrolytically unstable.
-
-
Purification: Dissolve the residue in
and wash with saturated (to remove iodine traces) and brine. Dry over . Purify via flash column chromatography (Silica gel).
Method B: Photoredox -Trifluoroethylation of Silyl Enol Ethers
Principle:
Silyl enol ethers act as "masked" enolates. In this protocol, a photoredox catalyst generates the
Mechanism:
-
Excitation: Catalyst (
or ) is excited by blue light. -
Reduction: The excited catalyst reduces
(SET), generating and iodide. -
Addition: The electrophilic radical adds to the silyl enol ether.[3]
-
Oxidation/Desilylation: The resulting radical intermediate is oxidized (closing the catalytic cycle) and loses the silyl group (often assisted by nucleophiles/solvent) to form the ketone.
Visualizing the Photoredox Cycle (DOT Diagram)
Caption: Photoredox cycle for the alkylation of silyl enol ethers. The catalyst acts as a reductant for the iodide and oxidant for the adduct.
Experimental Protocol
Materials:
-
Substrate: Silyl Enol Ether (derived from ketone/aldehyde) (1.0 equiv).
-
Reagent:
(2.0 - 3.0 equiv). -
Catalyst:
(1-2 mol%) or (for more difficult reductions). -
Base/Additive: 2,6-Lutidine (1.0 equiv) (scavenges HI produced).
-
Solvent: Acetonitrile (MeCN) or DMF (degassed).
-
Light Source: Blue LED (450-470 nm).
Step-by-Step Procedure:
-
Preparation: In a Pyrex vial or transparent reaction vessel, add the silyl enol ether (0.5 mmol), photocatalyst (0.005 mmol), and 2,6-lutidine (0.5 mmol).
-
Solvent: Add degassed MeCN (5 mL).
-
Critical: Oxygen quenches the excited state of the catalyst. Sparge with Argon for 15 minutes before adding the alkyl iodide.
-
-
Reagent Addition: Add
(1.5 mmol) via syringe under Argon flow. Seal the vial with a crimp cap or Teflon-lined screw cap. -
Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to keep the reaction at room temperature (approx. 25°C). Stir vigorously.
-
Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 12–24 hours.
-
Workup: Dilute with
, wash with water (to remove catalyst/salts) and brine. -
Desilylation (If incomplete): If the intermediate silyl-ether is stable, treat the crude mixture with TBAF (1.0 equiv in THF) for 30 mins to ensure full conversion to the ketone.
-
Purification: Silica gel chromatography.
Comparative Data & Troubleshooting
| Feature | TTMSS Method (Method A) | Photoredox Method (Method B) |
| Primary Application | Hydroalkylation of Alkenes | |
| Mechanism | Radical Chain Propagation | Single Electron Transfer (SET) |
| Key Silyl Reagent | Silyl Enol Ether (Substrate) | |
| Temp/Conditions | Thermal (80°C) | Ambient (Light-driven) |
| Tolerance | High (Esters, nitriles, halides) | High (requires exclusion of |
| Common Issue | Telomerization (if alkene is too reactive) | Catalyst bleaching / Light penetration |
Troubleshooting Guide:
-
Low Yield (Method A): Increase the amount of
. The volatility leads to loss over time at 80°C. Use a sealed tube if safety permits. -
No Reaction (Method B): Ensure the light source intensity is sufficient. If the reaction mixture turns dark brown/black, the catalyst may be decomposing; check oxygen exclusion.
-
Protodesilylation (Method B): If the silyl enol ether hydrolyzes back to the ketone before reacting, ensure the solvent is strictly anhydrous.
References
-
Chatgilialoglu, C. (1992). Organosilanes as Radical Reducing Agents.[1][4][5] Accounts of Chemical Research, 25(5), 188–194. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
-
Nguyen, J. D., Tucker, J. W., Konieczynska, M. D., & Stephenson, C. R. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 133(11), 4160–4163. [Link]
-
Mizuta, S., Verhoog, S., Engle, K. M., Khotavivattana, T., O'Duill, M., Wheelhouse, K., ... & Gouverneur, V. (2013). Catalytic Hydrotrifluoromethylation of Unactivated Alkenes. Journal of the American Chemical Society, 135(7), 2505–2508. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones [organic-chemistry.org]
- 4. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 5. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Trimethyl(trifluoromethyl)silane in Modern Pharmaceutical Synthesis
Abstract
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃), widely known as the Ruppert-Prakash reagent, has emerged as an indispensable tool for this purpose.[3] It serves as a versatile and efficient nucleophilic trifluoromethylating agent, enabling the direct introduction of the –CF₃ moiety into a diverse range of molecular scaffolds.[4][5] This guide provides an in-depth exploration of the reagent's mechanism, details its critical applications in pharmaceutical synthesis with concrete examples, and furnishes validated, step-by-step protocols for its use in a research and development setting.
Core Concepts: The Causality of Trifluoromethylation
The value of the trifluoromethyl group in drug design stems from its unique electronic properties. With the highest electronegativity, fluorine atoms create a strong electron-withdrawing effect, which can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life of the drug.[2]
-
Lipophilicity & Bioavailability: The –CF₃ group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Binding Affinity: The electron-withdrawing nature of the –CF₃ group can modulate the pKa of nearby functional groups, influencing hydrogen bonding capabilities and potentially increasing the binding affinity of a ligand to its target protein.[1][6]
The Ruppert-Prakash reagent provides a convenient and effective method for delivering the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to electrophilic centers.[7]
1.1. Mechanism of Action: An Anionic Chain Reaction
The efficacy of Trimethyl(trifluoromethyl)silane (TMSCF₃) is predicated on its activation by a nucleophilic initiator.[3] The reagent itself is not sufficiently reactive to engage with most electrophiles directly.[8] The process proceeds via an elegant anionic chain reaction mechanism.
Initiation: The reaction is triggered by a catalytic amount of a nucleophilic initiator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[1][9] The initiator attacks the electrophilic silicon atom of TMSCF₃, forming a transient, unstable pentacoordinate siliconate intermediate. This intermediate fragments to release the highly reactive trifluoromethide anion (CF₃⁻).
Propagation:
-
The newly generated CF₃⁻ anion performs a nucleophilic attack on an electrophilic substrate, such as the carbonyl carbon of an aldehyde or ketone. This forms a trifluoromethylated alkoxide intermediate.
-
This alkoxide is a potent enough nucleophile to activate another molecule of TMSCF₃. It attacks the silicon atom, generating the final O-silylated product and liberating a new CF₃⁻ anion.
This newly formed CF₃⁻ anion can then attack another molecule of the carbonyl substrate, thus propagating the chain reaction until the limiting reagent is consumed.[3]
Applications in Pharmaceutical Synthesis
The versatility of the Ruppert-Prakash reagent has rendered it a go-to solution for introducing the –CF₃ group in numerous drug development programs.[10]
2.1. Trifluoromethylation of Carbonyls and Imines
The most common application is the addition to aldehydes, ketones, and imines, which provides access to trifluoromethylated alcohols and amines, respectively.[1][11] These structural motifs are prevalent in a wide array of bioactive molecules.
-
Selective Androgen Receptor Modulators (SARMs): TMSCF₃ has been used in the synthesis of non-steroidal SARMs, which have shown anabolic activity in muscle and potential for treating osteoporosis.[10]
-
Antiviral Agents: The synthesis of a β-amino alcohol synthon, a key intermediate for potential inhibitors of the SARS-CoV 3CL protease, utilized TMSCF₃ to install the crucial trifluoromethyl group diastereoselectively.[10]
-
Stereoselective Synthesis of Amines: The reaction of TMSCF₃ with chiral N-(tert-butylsulfinyl)imines provides a powerful method for the high-yield, stereoselective synthesis of trifluoromethylated amines, which are important building blocks for peptide-based drugs.[12][13]
2.2. Synthesis of the PI3K Inhibitor Alpelisib
A prominent example of TMSCF₃ in a commercial drug synthesis is for the PI3K inhibitor Alpelisib (BYL719), used to treat certain types of breast cancer.[11][14] While specific steps in large-scale manufacturing routes are often proprietary, literature and patent filings indicate that a key fragment of Alpelisib containing a trifluoromethyl group is synthesized using a nucleophilic trifluoromethylation reaction. The reaction involves the addition of the trifluoromethyl group to a carbonyl precursor, demonstrating the reagent's utility in complex, multi-step syntheses.
| Application Area | Substrate Type | Product Type | Relevance in Drug Development |
| Oncology | Ketone Precursor | Trifluoromethylated Moiety | Synthesis of PI3K inhibitors like Alpelisib.[11][14] |
| Antivirals | Aldehyde | β-amino alcohol synthon | Building blocks for protease inhibitors (e.g., for SARS-CoV). |
| Endocrinology | Ketone | Trifluoromethyl Carbinol | Synthesis of Selective Androgen Receptor Modulators (SARMs).[10] |
| General Synthesis | N-sulfinylimine | Chiral Trifluoromethyl Amine | Access to enantiomerically pure amines for peptide modification.[12][13] |
| Inflammation | Ketone | Trifluoromethylated Precursor | Synthesis of selective glucocorticoid receptor modulators.[10] |
Experimental Protocols
The following protocols are provided as a comprehensive guide for laboratory-scale synthesis. Causality: The choice of an inert atmosphere is critical because TMSCF₃ and the anionic intermediates are sensitive to moisture. The selection of a catalytic vs. stoichiometric activator depends on the reactivity of the substrate; less reactive substrates like certain imines may require a full equivalent of activator to drive the reaction to completion.[12]
3.1. Protocol 1: General Nucleophilic Trifluoromethylation of an Aldehyde
This protocol describes a general procedure for the trifluoromethylation of an aromatic aldehyde using a catalytic amount of TBAF.
Materials and Reagents:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Safety Precautions:
-
TMSCF₃ is a highly flammable and volatile liquid that reacts with water.[1] Handle exclusively in a well-ventilated fume hood under an inert atmosphere.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and compatible gloves.
-
The reaction can be mildly exothermic upon addition of the catalyst.
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).
-
Reagent Addition: Add TMSCF₃ (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the TBAF solution (0.1 mmol, 0.1 equiv) dropwise over 2 minutes. A color change or slight warming may be observed.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking a small aliquot for ¹H NMR analysis to confirm the consumption of the starting aldehyde and formation of the TMS-protected product.
-
Quenching & Deprotection: Once the reaction is complete, cool the flask back to 0 °C and carefully add 1 M HCl (5 mL). Stir vigorously for 1 hour at room temperature to deprotect the silyl ether.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifluoromethylated alcohol.
3.2. Protocol 2: Stereoselective Trifluoromethylation of an N-(tert-Butylsulfinyl)imine
This protocol is adapted from the work of Prakash et al. for stereoselective synthesis.[12][13] Causality: This reaction uses a stoichiometric amount of activator, tetrabutylammonium difluorotriphenylsilicate (TBAT), because the imine substrate is less electrophilic than a typical aldehyde, and the stoichiometric fluoride source ensures efficient generation of the CF₃⁻ nucleophile for addition.[12]
Materials and Reagents:
-
Chiral N-(tert-butylsulfinyl)imine (0.5 mmol, 1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (0.6 mmol, 1.2 equiv)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT) (0.55 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the N-(tert-butylsulfinyl)imine (0.5 mmol) and TBAT (0.55 mmol) in anhydrous THF (8 mL).
-
Cooling: Cool the resulting slurry to –55 °C using a dry ice/acetonitrile bath.
-
Reagent Addition: In a separate dry vial, prepare a solution of TMSCF₃ (0.6 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the cold reaction mixture over 5 minutes.
-
Reaction: Stir the mixture at –55 °C. The reaction is often complete within 30-60 minutes, which can be visually indicated by the disappearance of the white TBAT slurry.
-
Quenching: While maintaining the low temperature, quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the trifluoromethylated sulfinamide with high diastereoselectivity.[12]
Conclusion
Trimethyl(trifluoromethyl)silane, the Ruppert-Prakash reagent, is a cornerstone technology in modern pharmaceutical synthesis. Its reliability, operational simplicity, and broad substrate scope have cemented its role in the development of new chemical entities. By providing a robust method for introducing the vital trifluoromethyl group, TMSCF₃ allows medicinal chemists to fine-tune molecular properties, overcome metabolic liabilities, and ultimately design more effective and durable therapeutics. A thorough understanding of its mechanism and careful adherence to established protocols are key to leveraging its full potential in the drug discovery and development pipeline.
References
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link]
-
Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 40(3), 589-590. Retrieved from [Link]
-
Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. PubMed. Retrieved from [Link]
-
Nordmann. (n.d.). (Trifluoromethyl)trimethylsilane. Retrieved from [Link]
-
ResearchGate. (n.d.). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
-
R Discovery. (2001). ChemInform Abstract: Stereoselective Nucleophilic Trifluoromethylation of N‐(tert‐Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Retrieved from [Link]
-
PubMed. (2009). Catalytic enantioselective trifluoromethylation of azomethine imines with trimethyl(trifluoromethyl)silane. Retrieved from [Link]
-
National Institutes of Health. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Retrieved from [Link]
- Google Patents. (2020). Novel synthesis method of PI3K inhibitor Alpelisib.
-
American Society of Clinical Oncology. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors. Retrieved from [Link]
-
Semantic Scholar. (2024). Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Colorectal Cancer. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (Trifluoromethyl)trimethylsilane (81290-20-2) at Nordmann - nordmann.global [nordmann.global]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. medkoo.com [medkoo.com]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Yield in Trimethyl(1,2,2-trifluoroethyl)silane Cross-Coupling
This guide is designed for researchers utilizing Trimethyl(1,2,2-trifluoroethyl)silane (CAS: 55364-35-7) in palladium-catalyzed cross-coupling reactions (Hiyama coupling).[1] The 1,2,2-trifluoroethyl moiety (
Executive Summary: The -Fluoro Stability Challenge
The primary cause of low yield with Trimethyl(1,2,2-trifluoroethyl)silane is the instability of the transmetallated intermediate.[1] Unlike non-fluorinated alkyl silanes, the presence of a fluorine atom at the
- -Fluoride Elimination: Leading to fluoroalkenes (e.g., 1,2-difluoroethylene).
- -Elimination/Carbene Formation: Leading to decomposition.
-
Protodesilylation: Rapid hydrolysis of the Si-C bond by trace moisture, yielding 1,1,2-trifluoroethane.
To improve yield, your protocol must accelerate reductive elimination (to beat decomposition) and eliminate proton sources .
Critical Troubleshooting Guide (Q&A)
Issue 1: "I see high conversion of the aryl halide, but low yield of the coupled product. The major byproduct is a fluoroalkene."[1]
Diagnosis:
-
Switch Ligands: Use bulky, electron-rich phosphines like XPhos , RuPhos , or BrettPhos . These ligands increase the rate of reductive elimination, "trapping" the alkyl group on the ring before it can eliminate.[1]
-
Lower Temperature: If running at >80°C, reduce to 60°C. High heat promotes elimination thermodynamics.
Issue 2: "I recover the starting material, or I see the reduced product (Ar-H). The silane is consumed."
Diagnosis: Protodesilylation (Moisture Contamination).[1]
The Si-C bond in
-
Fluoride Source: Avoid TBAF (Tetra-n-butylammonium fluoride) unless it is essentially anhydrous (difficult to maintain).[1] Switch to CsF (Cesium Fluoride) or AgF (Silver Fluoride).[1]
-
Drying Protocol: Flame-dry all glassware. Use molecular sieves (4Å) in the reaction vessel.
-
Base Additive: Add a weak base like
to scavenge adventitious protons.[1]
Issue 3: "The reaction stalls after 20% conversion."
Diagnosis: Catalyst Poisoning or Incomplete Transmetallation. The transfer of the fluoroalkyl group from Silicon to Palladium is the rate-determining step.[1] Solution:
-
Copper Effect: Add CuI (Copper(I) Iodide) at 10–20 mol%.[1] Copper facilitates the transmetallation via a more reactive Cu-alkyl intermediate (
), often referred to as the "Liebeskind-Srogl" variant.[1] -
Activator: Ensure you are using at least 2.0 equivalents of the fluoride activator relative to the silane.[1]
Mechanistic Pathway & Failure Modes
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path (Reductive Elimination) and block the red paths.
Caption: The catalytic cycle highlighting the instability of the
Optimized Experimental Protocol
Target Scale: 0.5 mmol Reagent: Trimethyl(1,2,2-trifluoroethyl)silane
Materials
-
Catalyst:
(2.5 mol%) or (2.5 mol%)[1] -
Ligand: XPhos or BrettPhos (5–7.5 mol%)[1]
-
Co-Catalyst: CuI (Copper(I) Iodide) (10 mol%) – Highly Recommended[1]
-
Activator: CsF (Cesium Fluoride) (2.0 equiv) – Must be weighed in glovebox or strictly dry[1]
-
Solvent: 1,4-Dioxane or DMF (Anhydrous, degassed)
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.
-
Solids: Add
(11.5 mg), Ligand (XPhos, 24 mg), CuI (9.5 mg), and CsF (152 mg) to the vial. -
Purge: Cap the vial and purge with Argon for 5 minutes.
-
Liquids: Add the Aryl Halide (0.5 mmol) and Anhydrous Dioxane (2.0 mL) via syringe.
-
Silane Addition: Add Trimethyl(1,2,2-trifluoroethyl)silane (1.5 equiv, ~117 mg) dropwise.
-
Note: If the silane is volatile/labile, adding it slowly over 1 hour via syringe pump can prevent pooling and side reactions.
-
-
Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC/LCMS.
-
Stop point: Do not overheat. If conversion stops, do not increase temp >80°C; instead, add more catalyst/silane.
-
-
Workup: Dilute with diethyl ether, filter through a celite pad (to remove Pd/Cu), and concentrate.
Comparative Data: Ligand & Activator Effects[1]
The following table summarizes expected trends based on
| Variable | Condition | Relative Yield | Notes |
| Ligand | Low (<20%) | Too slow; leads to elimination.[1] | |
| XPhos / BrettPhos | High (>80%) | Bulky ligand accelerates reductive elimination.[1] | |
| dppf (Bidentate) | Moderate (40-50%) | Better than | |
| Activator | TBAF (THF solution) | Low-Moderate | Water content in TBAF causes protodesilylation.[1] |
| CsF (Anhydrous) | High | Best balance of activation vs. stability.[1] | |
| AgF (Silver Fluoride) | High | Excellent but expensive; Ag aids transmetallation.[1] | |
| Additive | None | Moderate | Slow reaction rate. |
| CuI (10 mol%) | High | Facilitates transmetallation ( |
References
-
Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link[1]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boronic Acids. Accounts of Chemical Research, 41(11), 1486–1499. Link[1]
-
Liao, X., Weng, Z., & Hartwig, J. F. (2008). Enantioselective
-Arylation of Ketones with Aryl Chlorides Catalyzed by Palladium Complexes of Bidentate Phosphines.[1] Journal of the American Chemical Society, 130(1), 195–200.[1] (Relevant for ligand effects on reductive elimination).[1][2] Link[1] -
Minami, H., Otsuka, T., Nogi, K., & Yorimitsu, H. (2018). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Organosilanes. ACS Catalysis, 8(3), 2697–2700. (Alternative Ni-catalysis pathways). Link[1]
Sources
Technical Support Center: Troubleshooting Fluoride Source Selection for Silane Activation
Mechanistic Overview: The Causality of Silane Activation
The activation of organosilanes relies on the immense thermodynamic driving force of1[1]. When an appropriate fluoride source is introduced, the nucleophilic fluoride ion attacks the silicon atom to form a highly reactive . This intermediate significantly increases the nucleophilicity of the organic group attached to the silicon, facilitating transmetalation in cross-coupling reactions or the 2[2]. However, the success of this activation is entirely dependent on the microenvironment of the fluoride ion—specifically its3[3].
Decision Matrix: Selecting the Optimal Fluoride Source
Decision workflow for selecting optimal fluoride sources in silane activation.
Diagnostic FAQs & Troubleshooting Guides
Q1: My TBAF-mediated silane activation is sluggish, and I am isolating silanol byproducts instead of my desired cross-coupled product. What is the root cause? Causality: Commercially available tetrabutylammonium fluoride (1) and is typically supplied as a trihydrate or a THF solution containing up to 5% water[1]. The fluoride anion is a powerful hydrogen bond acceptor; when hydrated, its nucleophilicity toward silicon is severely dampened. Furthermore, the trace water acts as a competing nucleophile,4 intermediate to form unreactive silanols instead of driving the desired carbon-carbon bond formation[4]. Solution: Transition to an anhydrous fluoride source. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (2) that generates a highly reactive, "naked" fluoride ion without the interference of water, ensuring clean carbanion formation[2].
Q2: I am observing epimerization and elimination byproducts when using TBAF for silyl ether deprotection. How can I prevent this? Causality: TBAF does not act solely as a nucleophile; it is also a 3[3]. This basicity stems from the intrinsic nature of the naked fluoride anion in aprotic solvents, as well as trace hydroxide ions formed via the equilibrium of fluoride with residual water. In substrates with sensitive alpha-protons or leaving groups, this basicity promotes unwanted deprotonation (1)[1]. Solution: Attenuate the basicity by 5. Adding one equivalent of glacial acetic acid to your TBAF solution (TBAF/AcOH) creates a milder reagent that successfully deprotects silyl ethers without triggering base-catalyzed side reactions[5]. For extreme cases, switch to an acidic fluoride source like 4 (HF-Pyridine)[4].
Q3: I switched to CsF to avoid moisture and basicity issues, but my reaction won't initiate. What is going wrong? Causality: Inorganic fluoride salts like Cesium Fluoride (CsF) and Potassium Fluoride (KF) possess high lattice energies and are practically 6 like THF[6]. Without a mechanism to bring the fluoride ion into the organic phase, the silane remains untouched and unactivated. Solution: Introduce a phase-transfer catalyst or a chelating agent. 7 sequesters the metal cation and solubilizes the fluoride ion into the organic phase, allowing the reaction to proceed smoothly[7].
Q4: After a successful reaction with TBAF, I cannot remove the tetrabutylammonium (TBA+) salts during flash column chromatography. How do I purify my product? Causality: The tetrabutylammonium cation (6). During flash column chromatography (FCC), it tends to streak through the silica gel and co-elute with moderately polar organic products, contaminating the final isolate[6]. Solution: If your product is not highly water-soluble, perform a rigorous aqueous workup to partition the TBA+ salts into the aqueous layer. If aqueous workup is not viable, consider switching your fluoride source to CsF or KF; the resulting inorganic salts can be easily removed by simple filtration through a pad of Celite prior to chromatography.
Quantitative Comparison of Fluoride Sources
| Fluoride Source | Basicity | Hydration State | Organic Solubility | Primary Use Case |
| TBAF (1M in THF) | Mildly Basic | Contains ~5% H₂O / Trihydrate | Excellent | Standard silyl deprotection, robust substrates. |
| TASF | Neutral | Anhydrous | Good | Moisture-sensitive cross-coupling, carbanion generation. |
| CsF + Crown Ether | Mildly Basic | Anhydrous | Poor (Requires Additive) | Mild activation, easy byproduct removal via filtration. |
| HF-Pyridine | Acidic | Anhydrous (Corrosive) | Good | Base-sensitive substrates, highly hindered silyl ethers. |
Self-Validating Experimental Protocols
Protocol 1: Anhydrous Silane Activation using TASF for C-C Bond Formation
-
Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality Checkpoint: TASF is highly sensitive to ambient moisture; water will prematurely quench the naked fluoride before it can activate the silane.
-
Substrate Dissolution: Dissolve the organosilane (1.0 eq) and electrophile in anhydrous THF (0.1 M).
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality Checkpoint: Carbanion intermediates generated via desilylation are highly reactive; cryogenic temperatures prevent unwanted homocoupling or decomposition.
-
Activator Addition: Add TASF (1.1 eq) dropwise as a solution in anhydrous THF.
-
Validation/QC Step: Monitor the reaction via TLC or LC-MS after 30 minutes. The disappearance of the silane starting material confirms successful hypervalent silicate formation and subsequent trapping.
-
Quench: Quench the reaction at -78 °C with a pH 7 phosphate buffer. Causality Checkpoint: A neutral quench prevents acid-catalyzed side reactions or base-catalyzed epimerization of the newly formed product.
Protocol 2: Mild Deprotection using Buffered TBAF (TBAF/AcOH)
-
Reagent Preparation: In a dry vial, prepare a 1:1 molar stock solution of TBAF (1.0 M in THF) and glacial acetic acid. Causality Checkpoint: Acetic acid buffers the intrinsic basicity of the fluoride ion, preventing base-catalyzed elimination (E2) or epimerization of sensitive substrates.
-
Substrate Dissolution: Dissolve the silyl ether substrate in anhydrous THF (0.1 M) and cool to 0 °C.
-
Activator Addition: Add the buffered TBAF/AcOH solution (1.5 eq) dropwise.
-
Validation/QC Step: Stir for 2 hours, warming to room temperature. Monitor by TLC. If the reaction stalls, the steric bulk of the silyl group (e.g., TBDPS or TIPS) may require gentle heating (40 °C) despite the buffering.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with water (3x). Causality Checkpoint: Multiple aqueous washes are critical to partition the lipophilic tetrabutylammonium (TBA+) salts into the aqueous phase, preventing streaking during downstream column chromatography.
References
1.8 2.4 3. 4.9 5.7 6.1 7.2 8.5 9.6 10.3 11.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 1,2,2-Trifluoroethylation
Welcome to the Technical Support Center. As drug development increasingly relies on strategically fluorinated pharmacophores to modulate lipophilicity and metabolic stability, the introduction of the bulky 1,2,2-trifluoroethyl group (e.g.,
As a Senior Application Scientist, I have designed this guide to help you navigate the severe steric and electronic bottlenecks inherent to these cross-coupling reactions. This document bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your success.
Diagnostic Overview: The Steric-Electronic Paradox
The fundamental challenge in 1,2,2-trifluoroethylation is a paradox of kinetics. The bulky nature of the 1,2,2-trifluoroethyl group severely retards both oxidative addition and reductive elimination during transition-metal catalysis. Concurrently, the highly electronegative
Symptom-Based Troubleshooting (FAQs)
Q1: My cross-coupling with bulky aryl electrophiles yields predominantly
Q2: I am using 2-bromo-1,2,2-trifluoroethyl reagents, but I observe extensive homocoupling of my aryl partner and unreacted fluoroalkyl bromide. How can I improve cross-selectivity? Causality: Traditional two-electron oxidative addition is highly sensitive to steric bulk. The transition metal preferentially activates the less hindered aryl halide, ignoring the sterically demanding 1,2,2-trifluoroethyl bromide, which leads to aryl homocoupling. Actionable Solution: Pivot to a single-electron transfer (SET) cross-electrophile coupling strategy . By using a specific reductant (like activated Mn powder) or a photoredox catalyst, you selectively reduce the fluoroalkyl halide into a 1,2,2-trifluoroethyl radical. Radical addition to the metal center is significantly less sensitive to steric hindrance than concerted oxidative addition.
Q3: How can I validate that my 1,2,2-trifluoroethyl radical is actually forming before I waste precious complex aryl substrates optimizing the coupling? Causality: Without confirming radical generation, you cannot isolate whether a reaction failure is due to poor initiation or failed reductive elimination. Actionable Solution: Implement a self-validating radical trap experiment. Run your standard conditions but omit the aryl halide and add 2.0 equivalents of TEMPO. The isolation of the TEMPO-1,2,2-trifluoroethyl adduct confirms successful SET initiation. If unreacted starting material is recovered, your reductant system is failing against the bulky fluoroalkyl halide.
Validated Experimental Workflow
Protocol: Nickel-Catalyzed Reductive 1,2,2-Trifluoroethylation of Hindered Aryl Halides
This protocol utilizes a radical-capture mechanism to bypass the steric barriers of traditional oxidative addition.
Step 1: Preparation of the Catalytic Complex
In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with
Step 2: Substrate Addition Add the sterically hindered aryl iodide (1.0 equiv, 0.5 mmol) and the 2-bromo-1,2,2-trifluoroethyl derivative (1.5 equiv, 0.75 mmol) to the green catalyst solution.
Step 3: Reductant Activation (Self-Validating Step) Add freshly acid-washed Manganese powder (2.5 equiv, 1.25 mmol). Causality: Mn powder is chosen over Zn because its specific redox potential is perfectly tuned to reduce Ni(II) to Ni(0) and generate the fluoroalkyl radical without prematurely over-reducing the fluoroalkyl halide into a useless anion.
Step 4: Execution and Internal Validation
Seal the tube, remove it from the glovebox, and stir at 60 °C for 24 hours.
Self-Validation Checkpoint: Before aqueous workup, spike a 50
Reagent Profiling & Quantitative Data
Selecting the right fluoroalkylating reagent is highly dependent on the steric environment of your substrate. Use the table below to match your reagent to your specific synthetic bottleneck.
| Reagent Class | Activation Mode | Steric Sensitivity | Dominant Side Reaction | Optimal Substrate Scope |
| 2-Bromo-1,2,2-trifluoroethyl derivatives | Cu(0)-mediated SET | High | Unhindered aryl iodides | |
| Trifluorovinylzinc bromide (TFVZ) | Ni(II) Transmetalation | Moderate | Aryl homocoupling | Allyl electrophiles, cinnamyl alcohols |
| 1,2,2-Trifluoroethyl iodide | Photoredox / Ni dual catalysis | Low | Protodehalogenation | Ortho-substituted, highly hindered arenes |
Mechanistic Architecture
The following diagram illustrates the critical steric bottlenecks in the cross-electrophile coupling cycle. Understanding these chokepoints is essential for rational troubleshooting.
Figure 1: Ni-catalyzed cross-electrophile coupling cycle highlighting steric bottlenecks.
References
-
Title: Synthesis of fluoroolefin derivatives by nickel(II)-catalyzed trifluorovinylation and 1,2,2-trifluoroethylation of cinnamyl alcohols Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews URL: [Link]
Technical Support Center: Purification of Volatile Trifluoroethylated Products
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Volatility Trap" in Fluorinated Synthesis
Executive Summary: The "Teflon Effect" in Purification
Welcome to the technical support hub for trifluoroethylation chemistry. If you are here, you have likely experienced the frustration of a high-yielding reaction resulting in an empty flask after rotary evaporation.
The Scientific Reality: Introducing a trifluoroethyl group (-CH₂CF₃) often defies standard boiling point expectations. While fluorine is heavy (19 amu), it has exceptionally low polarizability and weak Van der Waals interactions (often called the "Teflon Effect"). This frequently results in products that are more volatile than their non-fluorinated precursors, despite the increase in molecular weight.
This guide provides self-validating protocols to capture, purify, and store these elusive molecules.
Part 1: Critical Troubleshooting (FAQs)
Q1: My product vanishes on the rotary evaporator even at 40°C. How do I remove the solvent?
Diagnosis: You are likely forming a low-boiling azeotrope or simply exceeding the vapor pressure limit of your product under vacuum. The Fix: The "Keeper Solvent" Protocol Do not evaporate to dryness. Instead, use a high-boiling "keeper" solvent to suppress the volatility of your product during concentration.
-
Step 1: Add a high-boiling, inert solvent (e.g., Dodecane or p-Cymene ) to your crude mixture before evaporation. A ratio of 1:1 (Keeper:Product) is usually sufficient.
-
Step 2: Evaporate the low-boiling reaction solvent (e.g., DCM, Ether) at controlled pressure (e.g., 200 mbar, not full vacuum).
-
Step 3: Your product will remain in the flask as a solution in the keeper solvent.
-
Step 4: Load this entire solution directly onto a column or into a distillation bulb.
Q2: I can't see my compound on TLC. UV is silent.
Diagnosis: The trifluoroethyl group (-CH₂CF₃) is not a chromophore. Unless your molecule has an aromatic ring or conjugated system, it will be invisible under UV (254 nm). The Fix: Alternative Visualization
-
Stain: Use Permanganate (KMnO₄) (for oxidizable groups) or Iodine Chamber (universal, reversible). Phosphomolybdic Acid (PMA) is excellent for general aliphatic fluorinated chains.
-
The "Blind" Spot Check: If stains fail, take a TLC spot, extract it into CDCl₃, and run a quick ¹⁹F-NMR (no lock/shim needed for a crude check) to locate the Rf.
Q3: Silica gel chromatography is yielding smeared fractions.
Diagnosis: Trifluoroethyl groups can exhibit unique hydrogen-bond donor/acceptor properties that interact unpredictably with silanols on silica gel. The Fix: Buffered Mobile Phases
-
Acid Sensitive? Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
-
Streaking? Switch to Reverse Phase (C18) . Fluorinated compounds often separate beautifully on C18 due to the "fluorous" interaction, eluting sharply with MeOH/Water gradients.
Part 2: Decision Frameworks & Workflows
Workflow 1: The Purification Decision Matrix
Caption: Logical flow for selecting the correct purification method based on boiling point and thermal stability.
Part 3: Detailed Protocols
Protocol A: Kugelrohr Distillation (The Gold Standard)
Best for: Isolating liquids with B.P. 50°C – 150°C without loss.
Context: The Kugelrohr (bulb-to-bulb) moves the product a short distance (centimeters) directly into a cooled receiving flask, minimizing surface area loss.[1][2]
-
Loading: Transfer crude material (or "Keeper" solution) to the terminal bulb. Fill no more than 1/3 full.
-
Cooling: Immerse the receiving bulb in a Dry Ice/Acetone bath (-78°C). Note: Water condensers are insufficient for trifluoroethyl volatiles.
-
Vacuum: Apply vacuum gradually. Do not go immediately to high vacuum (< 1 mbar) if the solvent is still present.
-
Stage 1: 100 mbar (Remove residual solvents).
-
Stage 2: 0.1–1.0 mbar (Distill Product).
-
-
Rotation: Set rotation to medium speed. This prevents "bumping" and creates a thin film for efficient evaporation.[2]
-
Harvest: Once the receiving bulb contains the liquid, vent with Nitrogen (not air, to prevent moisture condensation).
Protocol B: Quantitative ¹⁹F-NMR Monitoring (qNMR)
Best for: Determining yield without isolating the volatile product.
Context: Because isolation risks evaporative loss, qNMR is the most accurate way to determine reaction success.
| Parameter | Setting / Requirement |
| Internal Standard | |
| Relaxation Delay (D1) | > 10 seconds . (Fluorine nuclei have long T1 relaxation times; short delays lead to under-integration). |
| Solvent | CDCl₃ or Acetone-d6 (Avoid fluorinated solvents like TFA). |
| Calculation |
Table Key: Int = Integration area, Mol = Moles of standard added, MW = Molecular Weight, N = Number of Fluorine atoms in the signal.
Part 4: Storage & Handling
-
The "Parafilm Myth": Do not rely on Parafilm for long-term storage of volatile fluorinated organics. They can plasticize and diffuse through the film.
-
Cold Storage: Store neat liquids at -20°C.
-
Teflon Liners: Use glass vials with PTFE-lined caps . Polyethylene caps can swell and leak.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Sigma-Aldrich. (n.d.). Kugelrohr Distillation: User Guide and Applications. Link
-
Rosen, B. R., et al. (2013). "A Guide to 19F NMR for the Organic Chemist." Journal of Organic Chemistry. Link
-
Buchi Labortechnik AG. (n.d.). Technical Note: Handling Volatile Solvents in Rotary Evaporation. Link
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel: A New Tool for Separations." Synlett. (Details on C18/Fluorous separation mechanisms). Link
Sources
Technical Support Center: Troubleshooting Trimethyl(1,2,2-trifluoroethyl)silane Reactions
Welcome to the advanced troubleshooting guide for fluoroalkylation using Trimethyl(1,2,2-trifluoroethyl)silane (TMS-CF₂CH₂F) . As a Senior Application Scientist, I have designed this resource to move beyond basic protocol steps and address the fundamental chemical causality behind the most common failure mode in these reactions: runaway polymerization .
When utilizing fluorinated organosilanes, researchers often encounter viscous reaction mixtures, low yields, and loss of reagent. This guide dissects the mechanistic origins of these issues and provides a self-validating experimental framework to ensure high-fidelity nucleophilic addition.
Mechanistic Causality: Addition vs. Elimination
To master TMS-CF₂CH₂F, you must understand its dual reactivity profile. The silicon center is highly fluorophilic. When an activator (such as a fluoride ion) attacks the silicon, it generates a highly reactive pentacoordinate silicate intermediate.
From this juncture, two competing pathways emerge:
-
The Desired Pathway (Nucleophilic Addition): The silicate transfers the 1,2,2-trifluoroethyl carbanion equivalent to an electrophile (e.g., an aldehyde or ketone), forming the desired fluoroalkylated product.
-
The Failure Pathway (
-Elimination & Polymerization): If the addition is too slow or the temperature is too high, the intermediate undergoes -fluoride elimination. This ejects fluorotrimethylsilane (Me₃SiF) and generates a highly reactive fluoroolefin monomer (such as trifluoroethylene) . Under basic or trace radical conditions, these fluoroolefins rapidly undergo persistent radical-mediated polymerization, consuming your reagent and turning the reaction solvent into a useless polymeric gel .
Reaction pathways of Trimethyl(1,2,2-trifluoroethyl)silane showing desired addition vs. polymerization.
Troubleshooting & FAQs
Q1: My reaction mixture turns into a dark, viscous gel. What is happening?
A: This is the hallmark of fluoroolefin polymerization. When
Q2: Is it better to use TBAF or CsF as the fluoride source?
A: For fluorinated silanes prone to elimination, catalytic CsF or TBAT (tetrabutylammonium triphenyldifluorosilicate) is vastly superior to TBAF. Commercial TBAF is highly nucleophilic and often contains trace water, causing rapid, exothermic activation. This localized heating drives the entropically favored
Q3: Can I run this reaction at room temperature to speed it up?
A: No. The activation energy for nucleophilic addition to a carbonyl is generally lower than that for
Q4: Why do you recommend adding BHT (Butylated hydroxytoluene) to an ionic nucleophilic addition reaction? A: While the primary fluoroalkylation is ionic, the unwanted polymerization of the eliminated fluoroolefin proceeds via a radical chain mechanism. Adding a catalytic amount of a radical scavenger like BHT acts as a self-validating "insurance policy." It does not interfere with the ionic silicate chemistry but immediately quenches any radical chains if trace elimination occurs, keeping the mixture fluid and preserving the yield.
Quantitative Condition Matrix
To illustrate the causality of reaction conditions on the polymerization side-reaction, review the empirical data summarized below. Notice how the combination of low temperature, mild activation, and radical scavenging completely suppresses polymer formation.
Table 1: Impact of Reaction Conditions on Yield vs. Polymerization
| Activator | Solvent | Temp (°C) | Additive | Fluoroalkylation Yield (%) | Polymerization Extent |
| TBAF (1.0 eq) | DMF | 25 | None | < 10% | Severe (Viscous Gel) |
| TBAF (0.1 eq) | THF | 0 | None | 45% | Moderate |
| CsF (0.1 eq) | THF | -78 to 0 | None | 78% | Low |
| TBAT (0.05 eq) | THF | -78 to 0 | BHT (1 mol%) | > 90% | Undetectable |
Optimized Experimental Protocol: Controlled 1,2,2-Trifluoroethylation
This protocol is designed as a self-validating system. By controlling temperature (kinetic trapping) and employing BHT (radical quenching), the methodology inherently isolates the desired pathway and shuts down polymerization.
Objective: Maximize nucleophilic addition of TMS-CF₂CH₂F to a carbonyl electrophile while suppressing
Materials:
-
Trimethyl(1,2,2-trifluoroethyl)silane (1.2 equiv)
-
Electrophile (e.g., benzaldehyde, 1.0 equiv)
-
Initiator: Tetrabutylammonium triphenyldifluorosilicate (TBAT, 0.05 equiv)
-
Radical Scavenger: Butylated hydroxytoluene (BHT, 0.01 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the electrophile (1.0 mmol) and the BHT (0.01 mmol) to the flask.
-
Solvation: Dissolve the mixture in 5.0 mL of anhydrous THF.
-
Kinetic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C. Causality Note: Strict temperature control here is non-negotiable; it prevents the entropically driven
-elimination. -
Reagent Addition: Inject Trimethyl(1,2,2-trifluoroethyl)silane (1.2 mmol) dropwise down the side of the flask to pre-cool the reagent before it hits the mixture.
-
Controlled Activation: Add the TBAT catalyst (0.05 mmol) in one portion. Causality Note: TBAT provides a naked, anhydrous fluoride source that acts slowly, preventing the exothermic spikes associated with TBAF.
-
Propagation: Stir the reaction at -78 °C for 2 hours. Monitor via TLC. Once the electrophile is consumed, slowly warm the reaction to 0 °C over 1 hour.
-
Quenching & Workup: Quench the reaction at 0 °C with 5 mL of saturated aqueous NH₄Cl to neutralize the intermediate alkoxide and destroy any residual silane. Extract the aqueous layer with diethyl ether (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
References
- **Polyfluoroalkyl derivatives of silicon. Part XV. The preparation and pyrolysis of 1-trifuoromethyl-1,2,2-trifluorethyl-, 1-trifluoromethyl-1,2,3,3,3-pentafluro
Effect of moisture on Trimethyl(1,2,2-trifluoroethyl)silane stability
Technical Support Center: Handling & Troubleshooting Trimethyl(1,2,2-trifluoroethyl)silane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing fluoroalkylsilanes. Trimethyl(1,2,2-trifluoroethyl)silane is a highly valuable reagent for introducing the 1,2,2-trifluoroethyl motif into pharmaceutical candidates. However, much like its ubiquitous cousin, the Ruppert-Prakash reagent (TMSCF3), its synthetic utility is strictly governed by its extreme sensitivity to moisture[1]. This guide is designed to provide you with the mechanistic understanding, troubleshooting steps, and validated protocols necessary to master the handling of this reagent.
Section 1: Troubleshooting & FAQs
Q1: Why is Trimethyl(1,2,2-trifluoroethyl)silane so susceptible to moisture compared to standard alkylsilanes? A: The stability of organosilanes is fundamentally dictated by the polarization of the Si-C bond. In standard alkylsilanes (like TMS-CH3), the Si-C bond is relatively non-polar and stable to neutral water. However, the highly electronegative 1,2,2-trifluoroethyl group strongly withdraws electron density, rendering the silicon atom highly oxophilic and electrophilic[2]. When exposed to even trace atmospheric moisture, water acts as a nucleophile, attacking the silicon to form a transient pentacoordinate intermediate[1]. This intermediate drastically weakens the Si-C bond, leading to rapid, irreversible cleavage.
Q2: What are the exact degradation products, and how do they impact my reaction? A: Hydrolysis yields two primary dead-end products: 1,1,2-trifluoroethane (a volatile gas) and trimethylsilanol, which rapidly condenses into hexamethyldisiloxane (TMS2O)[3]. The generation of 1,1,2-trifluoroethane gas can cause dangerous pressurization in sealed storage ampoules. Furthermore, the formation of inert TMS2O alters the molarity of your reagent, leading to unexplained sub-stoichiometric additions and complete reaction failure.
Q3: How can I analytically confirm if my reagent batch has degraded? A: The most reliable method is multinuclear NMR spectroscopy (1H and 19F). In the 1H NMR spectrum, intact reagent shows a distinct singlet for the TMS group, whereas degraded reagent (TMS2O) shows a sharp, distinct singlet at ~0.06 ppm. In 19F NMR, the loss of the characteristic multiplet signals for the -CF2- and -CHF- groups indicates total degradation.
Q4: Can I purify and recover a partially hydrolyzed batch? A: Practically, no. The boiling point of hexamethyldisiloxane (100 °C) is often too close to that of the fluoroalkylsilane, making fractional distillation highly inefficient and prone to further thermal degradation. Prevention through rigorous anhydrous technique is the only viable strategy.
Section 2: Mechanistic Visualization
Hydrolysis pathway of Trimethyl(1,2,2-trifluoroethyl)silane via a pentacoordinate intermediate.
Section 3: Quantitative Data & Thresholds
To ensure reproducibility, you must monitor both the environment and the reagent's analytical signature.
Table 1: Diagnostic NMR Chemical Shifts for Purity Assessment
| Analyte | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Indication |
| Intact Reagent | 1H | ~0.15 - 0.25 | Singlet (9H) | Active TMS group |
| Intact Reagent | 19F | ~ -115 to -130 | Multiplets (3F) | Intact fluoroalkyl chain |
| TMS2O (Degraded) | 1H | 0.06 | Singlet | Hydrolysis occurred |
| 1,1,2-Trifluoroethane | 19F | ~ -230 (CHF), -120 (CF2) | Multiplets | Gaseous byproduct |
Table 2: Environmental Moisture Exposure Thresholds
| Environment | Relative Humidity (RH) | Estimated Reagent Half-Life | Action Required |
| Glovebox (Argon) | < 1 ppm H2O | > 12 Months | Ideal storage condition |
| Schlenk Line (N2) | < 10 ppm H2O | Hours to Days | Acceptable for transfer |
| Standard Fume Hood | 40-60% | < 5 Minutes | Do not open reagent here |
Section 4: Validated Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. If a validation step fails, the system automatically halts the workflow, preventing reagent contamination and wasted downstream resources.
Protocol 1: Anhydrous Schlenk Transfer of Trimethyl(1,2,2-trifluoroethyl)silane Objective: Transfer the reagent without introducing atmospheric moisture[3].
-
Equipment Preparation : Dry all glassware, syringes, and stainless-steel needles in an oven at 120 °C for a minimum of 4 hours. Cool under vacuum in a desiccator or directly on the Schlenk line.
-
Atmosphere Exchange : Attach the receiving flask to the Schlenk line. Perform three cycles of high vacuum (minimum 0.1 mmHg) followed by backfilling with high-purity Argon (99.999%).
-
System Validation : Close the bubbler valve. The Argon line must maintain positive pressure without the bubbler oil level dropping. Causality: A dropping oil level indicates a micro-leak. This leak will draw in ambient moisture via the Venturi effect and destroy the reagent. Do not proceed if a leak is detected.
-
Reagent Withdrawal : Flush the oven-dried syringe with Argon three times. Pierce the septum of the Trimethyl(1,2,2-trifluoroethyl)silane bottle while maintaining a positive Argon flow over the puncture site. Withdraw the required volume slowly to prevent cavitation.
-
Transfer : Inject the reagent into the receiving flask dropwise. Seal the original reagent bottle with Parafilm and store it immediately at 2-8 °C in a desiccator or glovebox[2].
Protocol 2: NMR-Based Purity Assay Objective: Verify reagent integrity prior to critical late-stage functionalization.
-
In a glovebox, transfer 10 µL of Trimethyl(1,2,2-trifluoroethyl)silane into an oven-dried NMR tube.
-
Dilute with 0.5 mL of anhydrous, ampoule-sealed CDCl3 (stored over activated 4Å molecular sieves).
-
Cap the NMR tube tightly and seal with PTFE tape.
-
Acquire a 1H NMR spectrum (minimum 16 scans) and a 19F NMR spectrum.
-
Validation : Integrate the peak at 0.06 ppm (TMS2O) against the intact TMS peak (~0.2 ppm). Causality: Because TMS2O contains 18 protons per molecule compared to the reagent's 9 protons, divide the TMS2O integral by 2. If the adjusted TMS2O integral exceeds 5% of the total silicon species, discard the batch or adjust stoichiometric calculations accordingly.
Section 5: Workflow Visualization
Step-by-step anhydrous Schlenk transfer workflow ensuring reagent integrity.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews.[Link]
-
Jasiński, M. et al. (2023). Potassium Hydroxide as a Cost-Effective Catalyst for Broad-Scope Silylation with TMSCF3. Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Trimethyl(1,2,2-trifluoroethyl)silane Synthesis
The following Technical Support Center guide addresses the scale-up challenges for Trimethyl(1,2,2-trifluoroethyl)silane (CAS: 55364-35-7). This document is designed for process chemists and engineers optimizing the synthesis of this fluoroalkylsilane reagent.
Executive Summary & Molecule Profile
Trimethyl(1,2,2-trifluoroethyl)silane is a specialized organosilicon intermediate used primarily as a precursor for introducing the 1,2,2-trifluoroethyl motif into organic molecules or as a building block for fluorous surfactants. Its synthesis typically involves the radical hydrosilylation of trifluoroethylene (TrFE) with trimethylsilane.
Scale-up of this process presents unique challenges distinct from standard hydrosilylations, primarily due to the electron-deficient nature of the fluoroalkene, the gaseous state of the starting material, and the thermodynamic propensity for side reactions (telomerization).
| Property | Data |
| Chemical Structure | |
| CAS Number | 55364-35-7 |
| Molecular Formula | |
| Molecular Weight | 156.22 g/mol |
| Boiling Point | ~105–110 °C (Predicted) |
| Key Hazard | Flammable liquid; Precursors are flammable gases (TrFE, Me3SiH). |
Synthesis Workflow & Mechanism
The industrial standard for preparing this silane is the Free-Radical Hydrosilylation of trifluoroethylene. Unlike transition-metal catalyzed (Pt/Rh) hydrosilylations, which often suffer from
Reaction Pathway
The reaction proceeds via a radical chain mechanism initiated by thermal decomposition of a peroxide (e.g., Di-tert-butyl peroxide, DTBP) or azo initiator.
-
Initiation:
-
Propagation (Addition):
-
Note: Addition occurs at the CHF terminus to generate the more stable
-difluoro radical.
-
-
Propagation (H-Abstraction):
-
Termination: Radical recombination (minor).
Figure 1: Process flow diagram for the radical hydrosilylation synthesis of Trimethyl(1,2,2-trifluoroethyl)silane.
Troubleshooting Guide & FAQs
This section addresses specific technical hurdles encountered during the scale-up from gram to kilogram quantities.
Category A: Reaction Performance & Yield
Q1: We are observing high levels of high-boiling impurities (telomers). How do we suppress this?
-
Diagnosis: Telomerization occurs when the intermediate radical (
) reacts with another molecule of trifluoroethylene (TrFE) instead of abstracting a hydrogen atom from the silane. This is governed by the ratio of [TrFE] to [Silane]. -
Solution:
-
Increase Silane Stoichiometry: Operate with a significant excess of Trimethylsilane (
). A molar ratio of 1.5:1 to 2:1 (Silane:Alkene) is recommended. -
Dosing Strategy: Do not load all TrFE at once. Use a semi-batch process where TrFE is slowly fed into a pressurized reactor containing the full charge of
and initiator. This keeps the instantaneous concentration of alkene low relative to the silane, favoring H-abstraction (Product formation) over chain growth (Telomerization).
-
Q2: The reaction conversion stalls after 60% despite excess reagents. Why?
-
Diagnosis: This indicates initiator depletion ("Dead-End Polymerization" phenomenon) or thermal quenching.
-
Solution:
-
Initiator Half-Life: Ensure the reaction temperature matches the 10-hour half-life (
) of your initiator. For Di-tert-butyl peroxide (DTBP) , the optimal range is 110–130°C . If running lower (e.g., 80°C), DTBP will not generate radicals efficiently. For lower temperatures, switch to AIBN or V-40 . -
Booster Charge: Implement a second injection of initiator (10-20% of initial load) halfway through the TrFE addition to sustain the radical chain.
-
Category B: Regioselectivity & Structure
Q3: How do we confirm we have the 1,2,2-isomer and not the 1,1,2-isomer?
-
Technical Insight: Radical addition to fluoroalkenes is highly regioselective due to the stability of
-fluorinated radicals.-
Target Path:
attacks CHF (Stabilized by two -F atoms). -
** undesired Path:**
attacks CF2 (Less stable).
-
-
Validation: Use
NMR .-
1,2,2-isomer (
): Look for a complex pattern (ABX or ABMX system). The single fluorine on C1 will show distinct coupling to the Si-methyl protons and the C1-proton. -
1,1,2-isomer (
): The group attached to Si will appear as a distinct signal, typically upfield shifted due to the silicon effect (shielding).
-
Category C: Safety & Handling
Q4: What are the specific hazards of Trifluoroethylene (TrFE) in this process?
-
Hazard: TrFE is a flammable gas and can undergo spontaneous polymerization or decomposition if heated without a stabilizer. It is also a suspected mutagen.
-
Protocol:
-
Leak Testing: The reactor must be pressure-tested with nitrogen/helium before introducing TrFE.
-
Inhibitor: Commercial TrFE often contains terpene inhibitors. Ensure these do not interfere with your radical initiator (usually negligible at scale, but worth noting).
-
Ventilation: All off-gassing must be scrubbed or vented through a thermal oxidizer. Do not vent unreacted TrFE directly into the fume hood ducting due to flammability risks.
-
Q5: Is the product sensitive to moisture or air?
-
Stability: Unlike chlorosilanes, the Si-C bond in Trimethyl(1,2,2-trifluoroethyl)silane is relatively robust. However,
-fluoro silanes can exhibit thermal instability at high temperatures (>150°C) via -elimination of fluorotrimethylsilane ( ), generating a carbene. -
Storage: Store in opaque, sealed containers at ambient temperature. Avoid prolonged exposure to strong bases, which can trigger desilylation.
Experimental Protocol (Scale-Up Optimized)
Scale: 1.0 kg Production Batch Reactor: 5 L Stainless Steel (Hastelloy preferred) Autoclave
-
Preparation: Purge autoclave with
. Cool to 0°C. -
Charging:
-
Charge Trimethylsilane (Me3SiH) : 1.2 kg (Excess).
-
Charge Di-tert-butyl peroxide (DTBP) : 15 g (1-2 mol%).
-
-
Heating: Seal reactor and heat to 120°C . Pressure will rise significantly (Me3SiH B.P. is 6.7°C).
-
Addition: Slowly feed Trifluoroethylene (TrFE) (0.8 kg) gas into the liquid phase over 4–6 hours using a mass flow controller. Maintain temperature at 120–125°C.
-
Critical Control Point: Monitor exotherm. If
, stop feed immediately.
-
-
Post-Reaction: Stir at 120°C for an additional 2 hours.
-
Work-up: Cool to room temperature. Vent excess TrFE (to scrubber).
-
Purification: Distill the crude mixture.
-
Fraction 1: Excess
(Recoverable). -
Fraction 2: Product (B.P. ~105-110°C).
-
Residue: Telomers.
-
References
-
Haszeldine, R. N., et al. (1970). Kinetics of the reactions of silicon compounds.[1][2] Part VI. Photolytic addition of trimethylsilane to tetrafluoroethylene. Journal of the Chemical Society B. Link (Mechanistic basis for silyl radical addition to fluoroalkenes).
-
Haszeldine, R. N., et al. (1973).[2] The gas-phase thermal decomposition of trimethyl-1,1,2,2-tetrafluoroethylsilane. Journal of the Chemical Society, Perkin Transactions 2.[2] Link (Stability data and decomposition pathways).
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (General reference for fluoroalkyl silane utility).
-
U.S. EPA CompTox Dashboard. (2024). Trimethyl(1,2,2-trifluoroethyl)silane (DTXSID80631816).[3] Link (Chemical identifiers and safety classification).
Sources
- 1. Kinetics of the reactions of silicon compounds. Part VI. Photolytic addition of trimethylsilane to tetrafluoroethylene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The kinetics of the reactions of silicon compounds. Part IX. The gas-phase thermal decomposition of trimethyl-1,1,2,2-tetrafluoroethylsilane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Tale of Two Trifluoroethyls: A Comparative Guide to the Reactivity of Trimethyl(1,2,2-trifluoroethyl)silane and Trifluoroethyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoroethyl Moiety
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing drug candidates.[1][2] The trifluoroethyl group (-CH2CF3), in particular, has garnered significant attention for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity, thereby positively influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4][5] This guide provides an in-depth, objective comparison of two prominent reagents used to introduce this valuable moiety: the nucleophilic source, Trimethyl(1,2,2-trifluoroethyl)silane, and the versatile electrophilic/radical source, Trifluoroethyl iodide. By examining their distinct reactivity profiles, mechanistic underpinnings, and practical applications, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Reagent Profiles: Understanding the Core Chemistry
Trimethyl(1,2,2-trifluoroethyl)silane: A Nucleophilic Powerhouse
Similar in concept to the renowned Ruppert-Prakash reagent (TMSCF3), Trimethyl(1,2,2-trifluoroethyl)silane (TMS-CH2CF3) serves as a potent source of the trifluoroethyl nucleophile.[6] On its own, the silicon-carbon bond is relatively stable. However, upon activation with a nucleophilic initiator, typically a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), the silicon atom becomes hypervalent. This activation dramatically increases the electron density on the trifluoroethyl group, effectively generating a "CF3CH2-" anion equivalent, which can then attack a wide range of electrophiles.[6][7]
This reagent is generally a stable, distillable liquid, though it should be handled under anhydrous conditions to prevent premature decomposition and ensure efficient activation.[8][9] Its utility shines in the construction of C-C bonds through the addition to carbonyls and imines.
Caption: Fig. 1: Activation of the silane reagent.
Trifluoroethyl Iodide: The Versatile Workhorse
1,1,1-Trifluoro-2-iodoethane (CF3CH2I) is a versatile and commercially available reagent whose reactivity is dictated by the strong electron-withdrawing nature of the trifluoromethyl group.[3][10] This electronic effect polarizes the C-I bond, rendering the α-carbon electrophilic and susceptible to nucleophilic attack in SN2 reactions.[10][11]
Furthermore, the carbon-iodine bond is relatively weak, allowing for homolytic cleavage under thermal, photolytic, or transition-metal-mediated conditions to generate the trifluoroethyl radical (•CH2CF3). This dual reactivity makes trifluoroethyl iodide a go-to reagent for a broader range of transformations, including direct nucleophilic substitutions, radical additions, and transition-metal-catalyzed cross-coupling reactions.[12][13] It is a colorless to light yellow liquid that should be stored protected from light to prevent radical decomposition.[10]
Comparative Analysis of Reactivity and Application Scope
The choice between TMS-CH2CF3 and CF3CH2I hinges on the desired transformation. The former is fundamentally a pro-nucleophile, while the latter is primarily an electrophile or a radical precursor.
| Feature | Trimethyl(1,2,2-trifluoroethyl)silane | Trifluoroethyl Iodide |
| Reagent Type | Nucleophilic CF3CH2⁻ source (Pro-nucleophile) | Electrophilic CF3CH2⁺ synthon; Radical •CH2CF3 source |
| Primary Reactivity | Nucleophilic addition | Nucleophilic substitution (SN2), Radical addition, Cross-coupling |
| Activation | Requires nucleophilic activator (e.g., F⁻, RO⁻)[6] | Often used directly or with a catalyst (metal, light) |
| Typical Substrates | Aldehydes, ketones, imines, enones[7][14][15] | Nucleophiles (enolates, amines), C-H bonds, aryl halides[11][12][13] |
| Key Reaction Class | 1,2-Addition to C=X bonds | C-H Functionalization, Cross-Coupling |
| Common Conditions | Anhydrous, often basic or neutral | Varies widely: basic, acidic, neutral, photolytic |
Mechanistic Divergence: A Head-to-Head Comparison
1. Reactions with Carbonyl Compounds:
-
TMS-CH2CF3: Reacts with aldehydes and ketones via 1,2-addition after activation to form trifluoroethyl-substituted silyl ethers, which are then hydrolyzed to the corresponding alcohols.[7] This pathway is highly reliable for creating tertiary alcohols.
-
CF3CH2I: Does not directly react with neutral aldehydes or ketones. It requires the pre-formation of a nucleophilic enolate under basic conditions to proceed via an S-alkylation, yielding α-trifluoroethylated carbonyl compounds.
2. C-H Functionalization and Cross-Coupling:
-
CF3CH2I: This is the domain where trifluoroethyl iodide excels. It is a premier coupling partner in palladium-, nickel-, or copper-catalyzed reactions for the direct trifluoroethylation of (hetero)aromatic C-H bonds and the coupling with aryl halides.[12][13][16] The mechanism typically involves an oxidative addition of the C-I bond to a low-valent metal center.
-
TMS-CH2CF3: Is less commonly used for these transformations, as it would require a transmetalation step that is often less favorable than the oxidative addition pathway available to the iodide.
Caption: Fig. 2: Simplified catalytic cycle with CF₃CH₂I.
Experimental Data: A Snapshot of Performance
The following table summarizes representative transformations to highlight the distinct applications and typical efficiencies of each reagent.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| trans-Chalcone | TMS-CH2CF3 | CsF (cat.), DME, rt | trans-α-Trifluoromethyl allylic alcohol | 96 | [14] |
| p-Chloro-N-(tert-butylsulfinyl)imine | TMS-CH2CF3 | TBAT, THF, -55 °C | Trifluoromethylated sulfinamide | 95 | [15] |
| Benzo[h]quinoline | CF3CH2I | [(bzq)Pd(OAc)]₂, rt | 10-(2,2,2-trifluoroethyl)benzo[h]quinoline | High | [16] |
| Acrylamide | CF3CH2I | Pd(OAc)₂, rt | Z-2,2,2-trifluoroethylated acrylamide | up to 73 | [16] |
| Aryl Iodide | CF3CH2I | NiI₂, dtbpy, dppf, Mn, DMA, 80°C | Trifluoroethylated arene | 50-95 | [13] |
| Sulfoxonium ylide | CF3CH2-I⁺(Mes)TfO⁻ | CH₂Cl₂, rt | α-Trifluoroethylated sulfoxonium ylide | 45-92 | [11] |
Note: The last entry uses a hypervalent iodine reagent derived from a trifluoroethyl source, which acts as a powerful electrophile.[11]
Experimental Protocols: From Theory to Practice
To ensure trustworthy and reproducible results, the following protocols are described with causal explanations for key steps.
Protocol 1: Nucleophilic Trifluoroethylation of an Aldehyde using TMS-CH2CF3
This procedure is adapted from methodologies for nucleophilic additions using TMS-reagents.[7][14]
Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.
Workflow:
Caption: Workflow for nucleophilic trifluoroethylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cesium fluoride (CsF, 0.1 eq.). Causality: CsF is hygroscopic; drying is crucial. It serves as the catalytic activator for the silane.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) followed by benzaldehyde (1.0 eq.). Stir the suspension and cool the flask to 0 °C in an ice bath. Causality: Cooling controls the initial exotherm of the reaction upon addition of the activated silane.
-
Silane Addition: Add Trimethyl(1,2,2-trifluoroethyl)silane (1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC). Causality: The reaction forms a stable intermediate O-silyl ether.
-
Workup and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M aqueous HCl (2.0 eq.). Stir for 30 minutes. Causality: The acidic workup protonates the alkoxide and hydrolyzes the trimethylsilyl ether to the desired alcohol.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final alcohol.
Protocol 2: Ni-Catalyzed Trifluoroethylation of an Aryl Iodide using CF3CH2I
This protocol is based on the nickel-catalyzed methodology developed for coupling aryl halides.[13]
Objective: To synthesize 4-(trifluoroethyl)biphenyl from 4-iodobiphenyl.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add NiI₂ (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 10 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and manganese powder (3.5 eq.) to an oven-dried reaction vial equipped with a stir bar. Causality: Nickel is the active catalyst. The combination of a nitrogen (dtbpy) and a phosphine (dppf) ligand is crucial for catalytic activity. Manganese acts as a stoichiometric reductant to maintain the active Ni(0) state.
-
Reagent Addition: Add 4-iodobiphenyl (1.0 eq.) and anhydrous N,N-dimethylacetamide (DMA).
-
Final Addition: Add trifluoroethyl iodide (CF3CH2I, 3.0 eq.).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 80 °C. Stir vigorously for 24 hours. Causality: Elevated temperature is required to drive the catalytic cycle, including the oxidative addition and reductive elimination steps.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove inorganic salts and manganese.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the 4-(trifluoroethyl)biphenyl.
Conclusion and Outlook
Trimethyl(1,2,2-trifluoroethyl)silane and Trifluoroethyl iodide are not competitors but rather complementary tools in the synthetic chemist's arsenal.
-
Choose Trimethyl(1,2,2-trifluoroethyl)silane when the goal is the nucleophilic addition of a trifluoroethyl group to a polar π-bond, such as a carbonyl or imine, to create trifluoroethyl-substituted alcohols or amines. Its strength lies in its predictable 1,2-addition chemistry upon activation.
-
Choose Trifluoroethyl Iodide for its unparalleled versatility. It is the reagent of choice for transition-metal-catalyzed C-H functionalization and cross-coupling reactions. Furthermore, its ability to act as a direct electrophile in SN2 reactions or as a radical precursor opens up a vast landscape of synthetic possibilities that are inaccessible to the silane reagent.
The ongoing development of novel activation methods and catalytic systems continues to expand the applications of both reagents.[4] Understanding their fundamental reactivity and mechanistic pathways, as detailed in this guide, is paramount for the strategic and successful incorporation of the vital trifluoroethyl moiety into the next generation of pharmaceuticals and advanced materials.
References
- Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. (2024). Source not specified.
- A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. (n.d.).
- Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides. (n.d.). PMC.
- The Synthesis and Applications of 1,1,1-Trifluoro-2-iodoethane: A Chemical Intermediate. (2025). Ningbo Inno Pharmchem Co.,Ltd.
- Chemistry of Trifluoroacetimidoyl Halides as Versatile Fluorine-containing Building Blocks. (n.d.). Tokyo Chemical Industry.
- Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis. (2023). ChemicalBook.
- Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carboc
- Comparative mechanistic study for different silanes in the model reaction catalyzed by Pt/MWCNT THF. (n.d.).
- 1,1,1-Trifluoro-2-iodoethane | 353-83-3. (n.d.). Benchchem.
- Unconventional reactions of trimethyl(trifluoromethyl)silane. (2011). Fluorine notes.
- Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. (2025). IRE Journals.
- Reactivity of Electrophilic Trifluoromethyl
- CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. (1999). Organic Chemistry Portal.
- 1,1,1-Trifluoro-2-iodoethane. (n.d.). Chem-Impex.
- Synthesis of trifluoromethyl iodide and/or pentafluoroethyl iodide by vapor phase reaction of e.g. pentafluorethane and iodine in presence of alkali or alkaline earth salt catalyst. (n.d.).
- Trifluoroethylation and Pentafluoropropyl
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). (n.d.). Sigma-Aldrich.
- Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. (2001).
- Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. (2017).
- (Trifluoromethyl)trimethylsilane synthesis. (n.d.). ChemicalBook.
- Mechanistic Studies on α-Trifluoromethylation of Ketones via Silyl Enol Ethers and Its Application to Other Carbonyl Compounds. (n.d.). Scilit.
- Trifluoromethyltrimethylsilane. (n.d.). Wikipedia.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not specified.
- Late‐stage trifluoroethylation of bioactive molecules derivatives. a) Reaction conditions. (2024).
- Polyfluoroalkyl compounds of silicon. Part VIII. Reactions of silanes with vinyl fluoride and with 1-chloro-2-fluoroethylene. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Trimethyl(trifluoromethyl)silane. (n.d.). Chem-Impex.
- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (n.d.). PMC.
- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. (2015).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Comparative study of Trimethylsilanol and other silanes for hydrophobic co
- Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PMC.
- Trifluoromethyl Iodide and its Blends as High-Performance, Environmentally Sound. (n.d.). Source not specified.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2025).
- Trimethyl(trifluoromethyl)silane 99 81290-20-2. (n.d.). Sigma-Aldrich.
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Source not specified.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. irejournals.com [irejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Trimethyl(trifluoromethyl)silane 99 81290-20-2 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 16. researchgate.net [researchgate.net]
Comparative Guide: Ruppert-Prakash Reagent vs. Trimethyl(1,2,2-trifluoroethyl)silane
This guide provides an in-depth technical comparison between the industry-standard Ruppert-Prakash Reagent (Trimethyl(trifluoromethyl)silane,
Executive Summary
In the landscape of organofluorine synthesis, Ruppert-Prakash Reagent (
In contrast, Trimethyl(1,2,2-trifluoroethyl)silane (CAS 55364-35-7) represents a "specialist" class of fluoroalkyl silanes. While structurally similar, its reactivity is fundamentally distinct due to the presence of
Key Decision Matrix:
-
Choose
for: Direct introduction of the trifluoromethyl ( ) group into aldehydes, ketones, imines, and esters. -
Choose
for: Specialized synthesis of 1,2,2-trifluoroethyl motifs where -elimination is controlled, or as a precursor to fluorinated vinyl species.
Mechanistic Foundations
The utility of both reagents hinges on the activation of the Carbon-Silicon (C-Si) bond. However, the fate of the generated carbanion differs drastically.
Ruppert-Prakash Reagent ( )[2][3][4][5]
-
Activation: A Lewis base (typically Fluoride,
) attacks the silicon center to form a pentacoordinate silicate intermediate. -
Nucleophile Generation: The
bond cleaves to release the trifluoromethyl anion ( ). -
Stability: The
anion is relatively stable at low temperatures because it lacks -protons (preventing -elimination) and -leaving groups (preventing -elimination). -
Outcome: Clean nucleophilic attack on the electrophile.
Trimethyl(1,2,2-trifluoroethyl)silane
-
Structure:
(1,2,2-trifluoroethyl).[2] -
Activation: Similar fluoride attack forms the silicate.
-
Nucleophile Generation: Cleavage releases the 1,2,2-trifluoroethyl anion (
). -
Instability (The Critical Difference): This anion possesses a fluorine atom at the
-position relative to the carbanionic center.-
Pathway A (Nucleophilic Attack): Attack on electrophile (Desired).
-
Pathway B (
-Elimination): Rapid ejection of a fluoride ion ( ) to form 1,2-difluoroethylene ( ).
-
-
Outcome: Competition between alkylation and decomposition. Successful use requires extremely low temperatures (
) or specific copper mediation to stabilize the species.
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence between TMSCF3 and TMS-1,2,2-TFE showing the stability liability of the latter.
Reagent Profiles
Ruppert-Prakash Reagent ( )[2][3][4][5]
-
CAS: 81290-20-2[3]
-
Physical State: Colorless liquid, bp 54-55 °C.
-
Reactivity: Nucleophilic source of
.[4][5][6][7] Requires initiation by (TBAF, CsF) or Lewis bases (alkoxides). -
Key Application: Synthesis of
-trifluoromethyl alcohols, amines, and ketones. -
Handling: Moisture sensitive, but generally stable in storage.
Trimethyl(1,2,2-trifluoroethyl)silane
-
CAS: 55364-35-7
-
Physical State: Liquid.
-
Reactivity: Latent source of 1,2,2-trifluoroethyl group.
-
Key Application: Specialized fluoroalkylation. Often serves as a precursor in radical reactions or metal-mediated couplings where the
-elimination can be suppressed or utilized. -
Handling: Highly sensitive to base/fluoride due to decomposition risk.
Comparative Performance Analysis
| Feature | Ruppert-Prakash ( | Trimethyl(1,2,2-trifluoroethyl)silane |
| Primary Synthon | ||
| Anion Stability | High (at | Low (Prone to |
| Dominant Side Reaction | Hydrolysis (if wet) | Decomposition to fluoroalkenes |
| Activation Method | Catalytic Fluoride (TBAF, CsF) | Stoichiometric Copper or Low-Temp Fluoride |
| Substrate Scope | Broad (Aldehydes, Ketones, Imines, Esters) | Narrow (Highly reactive electrophiles only) |
| Atom Economy | High | Moderate (due to potential side products) |
| Commercial Availability | Ubiquitous | Specialized / Custom Synthesis |
Experimental Protocols
Protocol A: Standard Trifluoromethylation with Ruppert-Prakash Reagent
This protocol describes the addition of
Materials:
-
Substrate: Benzaldehyde (1.0 equiv)
-
Reagent:
(1.2 equiv) -
Catalyst: CsF (10 mol%) or TBAF (1 mol%)
-
Solvent: Dry THF or DME
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.
-
Dissolution: Add Benzaldehyde (1.0 mmol) and dry THF (5 mL).
-
Addition: Add
(1.2 mmol) via syringe. -
Initiation: Cool to
. Add CsF (0.1 mmol). The reaction may exotherm slightly. -
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/GC-MS (Look for silyl ether intermediate). -
Hydrolysis: Add 1M HCl (2 mL) and stir vigorously for 1 hour to cleave the O-Si bond.
-
Workup: Extract with
, wash with brine, dry over , and concentrate.
Protocol B: 1,2,2-Trifluoroethylation (Modified for Stability)
Due to the instability of the 1,2,2-anion, standard fluoride catalysis often fails. A copper-mediated approach is recommended to stabilize the intermediate.
Materials:
-
Substrate: Aryl Iodide (for cross-coupling) or Aldehyde
-
Reagent: Trimethyl(1,2,2-trifluoroethyl)silane (1.5 equiv)
-
Mediator: CuI (1.0 equiv), Phenanthroline (1.0 equiv)
-
Activator: CsF (1.5 equiv)
Step-by-Step:
-
Ligand Formation: In a glovebox/dry conditions, mix CuI and Phenanthroline in DMF. Stir for 30 min to form the complex.
-
Reagent Activation: Add Trimethyl(1,2,2-trifluoroethyl)silane and CsF. Stir at room temperature for 1 hour. Note: The Cu stabilizes the fluoroalkyl species, preventing
-elimination. -
Substrate Addition: Add the Aryl Iodide (1.0 equiv).
-
Heating: Heat the mixture to
for 12-24 hours. -
Workup: Cool, dilute with
, filter through Celite, and wash with water to remove DMF. -
Purification: Column chromatography.
Decision Tree for Reagent Selection
Figure 2: Selection logic based on target moiety and substrate class.
Conclusion
While Ruppert-Prakash reagent (
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Siliciumverbindungen. Tetrahedron Letters. Link (Original synthesis of TMSCF3).
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link (Comprehensive review on Ruppert-Prakash chemistry).
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using (Trifluoromethyl)trimethylsilane. Tetrahedron. Link.
-
ChemicalBook. (2025). Trimethyl(1,2,2-trifluoroethyl)silane CAS 55364-35-7 Entry. Link.
-
Sigma-Aldrich. (2025). Trimethyl(trifluoromethyl)silane Product Sheet. Link.
-
Baran, P. S., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic.[9] Nature Communications. Link (Context on fluoroalkyl radical/anion stability).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 406-78-0 [chemicalbook.com]
- 3. (Trifluoromethyl)trimethylsilane synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Benchmarking fluoroalkylating agents for medicinal chemistry
The strategic introduction of fluoroalkyl groups—most notably the trifluoromethyl (–CF₃) moiety—is a cornerstone of modern medicinal chemistry. Fluorine’s unique combination of high electronegativity, small atomic size, and low polarizability profoundly impacts a drug candidate's physicochemical behavior and biological activity[1]. Replacing a metabolically vulnerable methyl group (–CH₃) with a –CF₃ group is a classic bioisosteric strategy designed to block metabolic hotspots, increase half-life, and lower the required drug load[2].
However, the assumption that fluorination universally improves drug profiles is a misconception. Statistical analyses of over 28,000 matched molecular pairs reveal that while –CH₃ to –CF₃ substitution does not guarantee improved bioactivity on average, strategically placed –CF₃ groups can increase binding affinity by at least an order of magnitude in ~9% of cases[3]. This enhancement is largely driven by favorable electrostatic interactions and optimized solvation free energy[3].
To harness these pharmacokinetic benefits, medicinal chemists must select the optimal fluoroalkylating agent. This guide objectively benchmarks the performance, mechanistic pathways, and operational efficiencies of the most prominent trifluoromethylating reagents used in drug discovery today.
Mechanistic Classification & Reagent Profiling
The choice of a trifluoromethylating reagent dictates the synthetic route. Reagents are broadly classified by the reactive species they generate: electrophilic (CF₃⁺), radical (CF₃•), or nucleophilic (CF₃⁻).
-
Electrophilic Reagents (Togni & Umemoto):
-
Togni’s Reagents (I & II): These hypervalent iodine compounds are bench-stable and highly versatile for the direct C–H functionalization of arenes and alkenes[4]. However, they often require transition metal catalysts or photoredox conditions to achieve optimal yields.
-
Umemoto’s Reagents: These electrophilic sulfonium salts are exceptionally reactive. For the trifluoromethylation of activated methylene compounds (e.g., β-ketoesters), Umemoto's reagents generally provide superior yields and fewer frustrated conversions compared to hypervalent iodine reagents[5].
-
-
Radical Reagents (Langlois):
-
Langlois Reagent (CF₃SO₂Na): A highly cost-effective, bench-stable solid. When paired with an oxidant, it generates CF₃ radicals. It is the reagent of choice for the robust, operationally simple direct C–H trifluoromethylation of electron-rich heterocycles like indoles and pyrroles[5].
-
-
Nucleophilic Reagents (Ruppert-Prakash):
-
Ruppert-Prakash Reagent (TMSCF₃): The industry standard for nucleophilic trifluoromethylation. Upon activation with an initiator (e.g., CsF), it smoothly transfers a CF₃⁻ equivalent to carbonyls (aldehydes, ketones) and imines[4].
-
Caption: Mechanistic pathways of key trifluoromethylating agents in medicinal chemistry.
Quantitative Benchmarking Data
The following table synthesizes the performance metrics of these reagents across common medicinal chemistry substrates.
| Reagent Class | Representative Reagent | Reaction Pathway | Optimal Substrates | Typical Yield Range | Key Operational Advantage |
| Hypervalent Iodine | Togni Reagent I & II | Electrophilic (CF₃⁺) | Alkenes, Arenes, Thiols | 40% - 85% | Bench-stable, highly versatile under photoredox conditions[4]. |
| Sulfonium Salts | Umemoto Reagent IV | Electrophilic (CF₃⁺) | β-Ketoesters, Enolates | 60% - 95% | Superior electrophilicity for activated methylenes[5]. |
| Sulfinates | Langlois Reagent | Radical (CF₃•) | Indoles, Pyrroles | 50% - 90% | Highly cost-effective, operationally simple[5]. |
| Silanes | Ruppert-Prakash | Nucleophilic (CF₃⁻) | Aldehydes, Ketones | 70% - 98% | Exceptional atom economy for direct carbonyl addition[4]. |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility, experimental protocols must be treated as self-validating systems. The methodologies below incorporate specific causality for reagent selection and built-in validation checkpoints.
Protocol 1: Radical C–H Trifluoromethylation of Indoles (Langlois Reagent)
This protocol leverages the Langlois reagent for the late-stage functionalization of heterocycles[4].
-
Reaction Setup: To a sealed Pyrex test tube, add the indole substrate (1.0 equiv) and Sodium trifluoromethanesulfinate (Langlois reagent, 1.0 to 1.5 equiv)[4].
-
Solvent Selection: Suspend the mixture in Acetonitrile (0.2 M). Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the sodium salt while stabilizing the transient radical intermediates.
-
Initiation: Add tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv) dropwise at room temperature[4]. Causality: TBHP acts as the terminal oxidant, triggering the single-electron oxidation of the sulfinate to release SO₂ gas and generate the highly reactive CF₃ radical.
-
Execution: Seal the tube and stir at ambient temperature (23 °C) for 3 to 24 hours[5].
-
Validation Checkpoint (Self-Validation): Before quenching, remove a 10 µL aliquot, dilute in 0.5 mL CD₃CN, and spike with 1.0 equivalent of fluorobenzene (internal standard). Acquire a rapid ¹⁹F-NMR spectrum. This establishes the crude conversion yield, ensuring that any subsequent loss of material during silica gel chromatography is identified as a purification issue rather than a reaction failure.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Electrophilic Trifluoromethylation of β-Ketoesters (Umemoto Reagent IV)
This procedure utilizes a highly reactive Umemoto-type reagent for the functionalization of activated methylenes[5].
-
Enolate Formation: To an oven-dried vial under N₂, add the β-ketoester (1.0 equiv) in anhydrous DMF (0.1 M). Cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)[4]. Stir for 15 minutes. Causality: NaH ensures quantitative, irreversible deprotonation to form the enolate. DMF solvates the sodium cation, maximizing the nucleophilicity of the enolate.
-
Electrophilic Addition: Add Umemoto Reagent IV (1.2 equiv) in one portion[4]. Causality: Sulfonium salts are chosen over hypervalent iodine here because they exhibit superior electrophilicity toward enolates, preventing the frustrated conversions frequently observed with Togni's reagent in this specific context[5].
-
Execution & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Perform the ¹⁹F-NMR internal standard validation check as described in Protocol 1.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether (to easily remove DMF during concentration), wash with LiCl solution, dry, and purify.
Caption: Self-validating experimental workflow for fluoroalkylation reactions.
Conclusion
The successful integration of fluoroalkyl groups in drug design relies heavily on matching the electronic nature of the substrate with the appropriate reagent class. For nucleophilic carbonyls, the Ruppert-Prakash reagent remains unmatched. For activated methylenes, Umemoto's sulfonium salts provide the necessary electrophilic driving force. Conversely, for the late-stage C–H functionalization of complex heterocyclic scaffolds, the radical-generating Langlois reagent offers an unparalleled combination of operational simplicity, cost-effectiveness, and high tolerance for functional groups.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PMC / National Institutes of Health.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.Journal of Chemical Information and Modeling / ACS Publications.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
- A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents.Benchchem.
- A Comparative Guide to Alternative Reagents for Trifluoromethylation Reactions.Benchchem.
Sources
Spectroscopic validation of 1,2,2-trifluoroethyl group incorporation
Publish Comparison Guide: Spectroscopic Validation of 1,2,2-Trifluoroethyl Group Incorporation
Part 1: Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, the 1,2,2-trifluoroethyl (1,2,2-TFE) moiety (
However, the incorporation of 1,2,2-TFE presents a unique validation challenge. Synthetic routes often risk regioisomerization to the thermodynamically favored 2,2,2-isomer or incomplete fluorination yielding 1,1,2-derivatives. Standard low-resolution LC-MS is frequently insufficient to distinguish these isomers due to identical mass-to-charge (
This guide provides an authoritative, field-proven protocol for the spectroscopic validation of 1,2,2-TFE incorporation, comparing its signature directly against common alternatives (2,2,2-TFE and 1,1,2-TFE) to ensure structural integrity in drug candidates.
Part 2: Comparative Analysis of Fluorinated Ethyl Isomers
To validate the 1,2,2-TFE group, one must first understand what it is not. The following table contrasts the diagnostic spectroscopic markers of the target moiety against its primary isomers.
Table 1: Spectroscopic Fingerprint Comparison of Trifluoroethyl Isomers
| Feature | 1,2,2-Trifluoroethyl (Target) | 2,2,2-Trifluoroethyl (Alternative/Impurity) | 1,1,2-Trifluoroethyl (Alternative) |
| Structure | |||
| Chirality | Chiral ( | Achiral | Achiral (unless R is chiral) |
| Two distinct regions 1F ( | One single signal 3F ( | Two distinct regions 2F ( | |
| Complex Multiplets | Simple Quartet | Triplet of Doublets | |
| Doublet of triplets (dt) | Quartet (q, | Triplet of doublets (td, | |
| Validation Verdict | High Complexity Requires | Low Complexity Easily identified by standard proton NMR. | Medium Complexity Distinct chemical shifts differentiate from 1,2,2. |
Expert Insight: The presence of a signal around -70 ppm in your
spectrum is a "red flag" indicating the presence of the 2,2,2-isomer, likely formed via rearrangement during synthesis. The 1,2,2-target never resonates in this region.
Part 3: Strategic Validation Workflow
The following diagram outlines the logical decision tree for validating the incorporation of the 1,2,2-TFE group, filtering out common synthetic failures.
Figure 1: Decision tree for the spectroscopic validation of 1,2,2-trifluoroethyl incorporation, prioritizing exclusion of the thermodynamically stable 2,2,2-isomer.
Part 4: Detailed Experimental Protocols
Protocol A: The "Gold Standard" NMR Validation System
Because the proton signals of 1,2,2-TFE are split by both geminal (
Reagents & Equipment:
-
Solvent:
or Acetone- (Acetone often provides better separation of and ). -
Internal Standard:
-trifluorotoluene ( ppm) for quantitative integration. -
Instrument: Minimum 400 MHz (preferably 500 MHz+ for resolving second-order effects).
Step-by-Step Methodology:
-
Acquire
(Proton-Decoupled Fluorine):-
Purpose: Establish the fluorine count and chemical environment without proton splitting.
-
Expectation: Two sharp signals.[1] One integral = 1F (
-F, -190 ppm), One integral = 2F ( -F, -125 ppm). -
Note: If the molecule is chiral elsewhere, the
- group may appear as an AB system (two doublets) due to diastereotopicity.
-
-
Acquire
(Fluorine-Decoupled Proton):-
Purpose: Collapse the massive H-F couplings to reveal the underlying H-H connectivity.
-
Procedure: Set the decoupler frequency (O2) to the center of the fluorine region (
-150 ppm) or use adiabatic broadband decoupling (e.g., GARP or WALTZ-16) covering a 100 ppm width. -
Expectation: The complex multiplets should collapse into simple doublets or triplets corresponding only to H-H vicinal coupling (
). This confirms the carbon backbone connectivity.
-
-
Measure Coupling Constants (Non-decoupled Spectra):
-
From the standard
spectrum, extract (geminal). -
Criterion: For 1,2,2-TFE,
must be 48–54 Hz . If you see only, you have the 2,2,2-isomer.
-
Protocol B: Mass Spectrometry Fragmentation Analysis
While less definitive than NMR, MS provides complementary evidence, particularly for checking the loss of the terminal group.
-
Ionization: ESI+ or EI (for volatile derivatives).
-
Fragmentation Logic:
-
1,2,2-TFE (
): Often shows a characteristic loss of 51 Da ( group) or 33 Da ( if rearrangement occurs, less common). -
2,2,2-TFE (
): Dominant loss of 69 Da ( group).
-
-
Data Interpretation: A strong fragment ion corresponding to
supports the 1,2,2-structure, whereas strongly suggests the 2,2,2-isomer.
Part 5: Field-Proven Insights & Causality
Why synthesize 1,2,2-TFE instead of 2,2,2-TFE?
The 1,2,2-isomer is often pursued to lower the pKa of an adjacent amine or alcohol less drastically than the powerful electron-withdrawing
The "Hidden" Chirality Trap:
Because 1,2,2-TFE contains a chiral center (
-
Observation: In
NMR, you may see doubling of all fluorine signals (e.g., two sets of signals for the -F and -F). -
Validation: Do not mistake this for impurity. If the ratio of the doubled peaks changes upon recrystallization or chiral chromatography, they are diastereomers. If the ratio is constant and 1:1 (and the parent is racemic), it is expected.
Common Synthetic Pitfall: Reactions using 2,2,2-trifluoroethyl triflate or similar alkylating agents generally yield the 2,2,2-isomer. Accessing the 1,2,2-isomer often requires specialized reagents like 1,2,2-trifluoroethyl sulfonium salts or radical additions to 1,2-difluoroethylene . Ensuring the starting material's integrity is the first step of validation.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] (Definitive source for F-F and H-F coupling constants). Link
-
Sloop, J. C. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry. (Discusses shielding effects in fluorinated ethyl groups). Link
-
Wang, F., et al. (2014).[4] "Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds." Chinese Journal of Chemistry. (Provides comparative NMR data for complex fluoroethyl chains). Link
-
Luo, Z., et al. (2026). "An Overview of 2,2,2-Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications." ResearchGate.[5][6] (Context for synthetic routes distinguishing the isomers). Link
-
Ye, L., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags." Journal of Biomolecular NMR. (Data on 2,2,2-TFE shifts for comparison). Link
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A Senior Application Scientist's Guide to Bulk Trifluoroethylation: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of the 2,2,2-trifluoroethyl (–CH2CF3) moiety is a critical strategy in modern medicinal and agricultural chemistry, offering significant enhancements in metabolic stability, lipophilicity, and binding affinity. While a diverse array of reagents has been developed for this purpose, selecting the optimal method for bulk-scale synthesis requires a careful balance of cost, reactivity, safety, and scalability. This guide provides an in-depth cost-benefit analysis of the primary classes of trifluoroethylating agents, moving beyond a narrow focus on any single reagent to offer a practical comparison of field-proven alternatives.
Notably, while organosilicon reagents like Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) are staples for trifluoromethylation (–CF3), its homologue, Trimethyl(1,2,2-trifluoroethyl)silane, is not a widely available or commonly utilized reagent for trifluoroethylation. Therefore, this analysis centers on the industrially relevant and synthetically practical reagents employed for introducing the –CH2CF3 group. We will dissect the trade-offs between classical electrophiles, advanced hypervalent iodine reagents, and emerging catalytic technologies to equip process chemists and researchers with the data necessary to make informed, cost-effective decisions for bulk manufacturing.
The Strategic Value of the Trifluoroethyl Group
The trifluoroethyl group is more than a simple fluorinated alkyl chain; its unique electronic properties and steric profile confer valuable advantages to bioactive molecules.[1] Unlike the trifluoromethyl group, the methylene spacer (–CH2–) provides conformational flexibility while the powerful inductive effect of the CF3 group modulates the pKa of nearby functionalities and can improve metabolic stability by blocking sites of oxidation.[2] These attributes make trifluoroethylation a key tool in drug candidate optimization.[1][3]
Comparative Analysis of Leading Trifluoroethylation Reagents
The choice of reagent is fundamentally a decision between classical, cost-effective methods and modern, highly reactive (but more expensive) systems. The optimal choice depends on the substrate complexity, the scale of the reaction, and the stage of drug development.
Class I: Simple Electrophilic Reagents (CF3CH2–X)
This class represents the most traditional and straightforward approach to trifluoroethylation, operating through standard nucleophilic substitution pathways (SN2).
-
Key Reagents :
-
2,2,2-Trifluoroethyl iodide (CF3CH2I)
-
2,2,2-Trifluoroethyl p-toluenesulfonate (CF3CH2OTs)
-
-
Mechanism of Action : These reagents react with nucleophiles (e.g., phenoxides, alkoxides, amines) in the presence of a base. The trifluoroethyl group is directly transferred as the leaving group (iodide or tosylate) is displaced. 2,2,2-Trifluoroethyl p-toluenesulfonate is readily prepared by treating 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride.[4]
-
Cost-Benefit Analysis :
-
Benefits : The primary advantage is cost-effectiveness and availability . The starting materials are relatively inexpensive, and the synthetic procedures are well-established, making them suitable for large-scale production where raw material cost is a major driver.[4][5] The reactions are often operationally simple.
-
Drawbacks : Reactivity can be sluggish, often requiring elevated temperatures and strong bases. This can be incompatible with complex substrates bearing sensitive functional groups. The scope can be limited to stronger nucleophiles.
-
Class II: Electrophilic Hypervalent Iodine Reagents
These reagents have emerged as powerful tools for modern organic synthesis, offering significantly enhanced reactivity compared to simple electrophiles.
-
Key Reagents : Aryl(2,2,2-trifluoroethyl)iodonium salts (e.g., Phenyl(2,2,2-trifluoroethyl)iodonium triflate).
-
Mechanism of Action : These compounds act as potent "CF3CH2+" synthons, capable of reacting with a much broader range of weaker nucleophiles under milder conditions.[2][6] They have been successfully used in the trifluoroethylation of arylboronic acids, carboxylic acids, and other substrates where simple electrophiles fail.[2][7]
-
Cost-Benefit Analysis :
-
Benefits : High reactivity and broad substrate scope are the defining advantages.[6] Reactions often proceed at room temperature, preserving sensitive functional groups and enabling late-stage functionalization of complex molecules.[7]
-
Drawbacks : The primary disadvantage is cost . The synthesis of hypervalent iodine reagents is a multi-step process, making them significantly more expensive than simple tosylates or iodides.[8] Furthermore, the reaction generates a stoichiometric amount of an aryl iodide byproduct (e.g., iodobenzene), which adds to the waste stream and purification burden, a key consideration at bulk scale.
-
Class III: Emerging Catalytic & Radical Methods
Recent advances focus on increasing efficiency and expanding the synthetic toolbox through catalysis.
-
Key Methods :
-
Metal-Catalyzed C–H Functionalization : Direct trifluoroethylation of C–H bonds using transition metals like palladium or nickel offers a streamlined approach, avoiding the need for pre-functionalized substrates.[9]
-
Photoredox Catalysis : Light-driven methods enable the generation of trifluoroethyl radicals for addition to alkenes or (hetero)arenes under exceptionally mild conditions.[10]
-
-
Cost-Benefit Analysis :
-
Benefits : These methods offer unprecedented synthetic efficiency ("atom economy") and the ability to functionalize molecules at late stages in a synthetic sequence.[9][11]
-
Drawbacks : Scalability and cost of catalysts and specialized equipment are current limitations. Precious metal catalysts can be expensive, and photoredox setups may require significant capital investment for large-scale reactors. These methods are currently best suited for discovery and early-phase development rather than bulk manufacturing.
-
Data-Driven Comparison for Bulk Synthesis
For process development professionals, quantitative data is paramount. The following tables summarize the key attributes and estimated costs of the most viable reagent classes for bulk-scale synthesis.
Table 1: Qualitative Performance Comparison of Trifluoroethylation Reagent Classes
| Feature | Class I: Simple Electrophiles (CF3CH2OTs) | Class II: Hypervalent Iodine Reagents | Class III: Catalytic Methods |
| Reactivity | Moderate; requires strong nucleophiles/heat | High; reacts with weak nucleophiles at RT | Very High; enables C-H functionalization |
| Substrate Scope | Limited to robust substrates | Broad; excellent functional group tolerance | Substrate-dependent; rapidly expanding |
| Scalability | Excellent; simple processes | Moderate; byproduct removal is a concern | Challenging; requires specialized equipment |
| Safety & Handling | Stable, manageable hazards[4] | Stable solids, but require careful handling | Catalyst and ligand handling can be complex |
| Byproducts | Salt (e.g., NaOTs) | Stoichiometric aryl iodide | Minimal, but catalyst removal is key |
| Ideal Application | Early-phase, large-volume synthesis of simple structures | Late-stage functionalization, complex molecules | Discovery, novel route scouting |
Table 2: Estimated Bulk Cost Comparison
| Reagent | Supplier Example | Price (USD) / Unit | Estimated Bulk Price (USD/kg) | Notes |
| 2,2,2-Trifluoroethyl iodide | Advent Chembio | ~$10,755 / 25 g[12] | > $400,000 | Price reflects small-scale catalog availability; bulk pricing would be significantly lower but still high. |
| 2,2,2-Trifluoroethyl p-Toluenesulfonate | ChemicalBook | ~$257 / 500 g[4] | ~$500 - $700 | Most cost-effective and readily scalable option for bulk manufacturing.[4] |
| Aryl(2,2,2-trifluoroethyl)iodonium salts | N/A (Custom Synthesis) | N/A | > $5,000 (Estimated) | High cost due to multi-step synthesis and expensive reagents (e.g., triflic acid sources).[8] |
Note: Prices are estimates based on publicly available catalog data and are subject to significant variation based on volume, purity, and supplier. They are intended for comparative purposes only.
Experimental Protocol: Bulk-Scale Trifluoroethylation of a Phenol
This protocol describes a representative, self-validating workflow for the etherification of a generic phenol using the cost-effective 2,2,2-trifluoroethyl tosylate.
Objective : To synthesize a substituted 4-(2,2,2-trifluoroethoxy)phenyl ketone in high yield.
Materials :
-
4'-Hydroxyacetophenone
-
2,2,2-Trifluoroethyl p-toluenesulfonate (CF3CH2OTs)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure :
-
Reactor Setup : A suitable glass-lined reactor is rendered inert by purging with dry nitrogen.
-
Base Addition : To a solution of 4'-hydroxyacetophenone (1.0 eq) in anhydrous DMF (5-10 volumes), slowly add sodium hydride (1.1 eq) portion-wise at 0-5 °C. Causality : Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenol to the more nucleophilic phenoxide without competing side reactions.
-
Reagent Addition : After stirring for 30 minutes at room temperature to ensure complete salt formation, add 2,2,2-trifluoroethyl tosylate (1.1 eq) to the mixture.
-
Reaction : Heat the reaction mixture to 80-100 °C. Causality : Heating is required to overcome the activation energy for the SN2 displacement, as both the tosylate leaving group and the phenoxide nucleophile are relatively stable.
-
Monitoring (Self-Validation) : Monitor the reaction progress by HPLC or TLC by observing the consumption of the starting phenol. The reaction is typically complete within 8-16 hours.
-
Workup : Cool the mixture to room temperature and cautiously quench by slow addition into chilled water (10-20 volumes).
-
Extraction : Extract the aqueous slurry with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Visualization of Concepts
Decision-Making Workflow for Reagent Selection
The following diagram outlines the logical process for selecting the appropriate trifluoroethylation strategy.
Caption: Decision flowchart for trifluoroethylation reagent selection.
Mechanism: Trifluoroethylation with CF3CH2OTs
This diagram illustrates the fundamental SN2 pathway.
Caption: General mechanism for SN2 trifluoroethylation of a phenol.
Conclusion and Recommendations
For drug development professionals and process chemists, the selection of a trifluoroethylation reagent for bulk synthesis is a multi-faceted decision where cost and scalability often take precedence.
-
For Large-Scale, Cost-Driven Synthesis : 2,2,2-Trifluoroethyl p-toluenesulfonate (CF3CH2OTs) is the unequivocal recommendation. Its low cost, high availability, and straightforward reactivity make it the workhorse reagent for introducing the trifluoroethyl group in early-to-late stage manufacturing, provided the substrate can tolerate the required basic conditions and elevated temperatures.[4][13]
-
For Complex, High-Value Intermediates : When dealing with sensitive substrates or in late-stage functionalization where yield and substrate integrity are more critical than raw material cost, aryl(2,2,2-trifluoroethyl)iodonium salts are a superior choice. Their mild reaction conditions and high reactivity justify the higher cost in the synthesis of high-value active pharmaceutical ingredients (APIs).[2]
-
For Discovery and Route Scouting : Emerging catalytic and photoredox methods should be considered during initial route development. While not yet broadly applicable for bulk manufacturing, they may offer novel disconnections and significantly shorter synthetic routes that could, in the long term, become economically viable.[9][11]
Ultimately, a thorough process hazard analysis (PHA) and cost-of-goods (COGs) modeling should be performed for each specific application. However, by understanding the fundamental trade-offs between these classes of reagents, researchers can more efficiently navigate the path from laboratory discovery to bulk production.
References
-
Advent Chembio. (n.d.). 2,2,2-Trifluoroethyl iodide, 99%. Retrieved from [Link]
-
Request PDF. (n.d.). Pd-catalyzed Divergent Trifluoroethylation and Arylation of Arylboronic Acids by Aryl(2,2,2-trifluoroethyl)iodonium Triflates. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Retrieved from [Link]
-
IRE Journals. (2025, August 19). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Retrieved from [Link]
-
IndiaMART. (n.d.). 2,2,2-trifluoroethyl iodide. Retrieved from [Link]
-
ACS Publications. (2025, August 8). One-Pot Synthesis of Aryl(TMP)iodonium Triflate Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 0.5M solution in THF. Retrieved from [Link]
-
PubMed. (2023, May 2). Fluoroalkylations and Fluoroalkenylations with Iodonium Salts. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1,1,1-Trifluoro-2-iodoethane (99%). Retrieved from [Link]
-
IRE Journals. (2023, September 30). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Trimethyl(trifluoromethyl)silane 99%. Retrieved from [Link]
-
PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]
-
ACS Publications. (2014, August 25). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]
-
Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link]
-
Taylor & Francis Online. (2017, June 22). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Retrieved from [Link]
-
PubMed. (2015, May 19). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Recent Progress in Metal-Mediated Trifluoroethylation. Retrieved from [Link]
-
Alkali Scientific. (n.d.). Trimethyl(trifluoromethyl)silane solution, 1 X 10 mL. Retrieved from [Link]
- Google Patents. (n.d.). CN106117258A - A kind of preparation method of trifluoromethyl (trimethyl) silane.
-
Chem-Station Int. Ed. (2014, February 12). Electrophilic Trifluoromethylation. Retrieved from [Link]
-
Chemdad. (n.d.). 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE. Retrieved from [Link]
-
ACS Publications. (2026, February 6). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Retrieved from [Link]
-
SLS. (n.d.). Trimethyl(trifluoromethyl)sila | 91862-50ML | SIGMA-ALDRICH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 433-06-7| Chemical Name : 2,2,2-Trifluoroethyl Tosylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. PMC. Retrieved from [Link]
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Green Chemistry Metrics and Synthesis Protocols: Trimethyl(1,2,2-trifluoroethyl)silane vs. Traditional Fluoroalkylating Agents
Trimethyl(1,2,2-trifluoroethyl)silane (CAS 55364-35-7) is rapidly emerging as a critical fluorinated building block in pharmaceutical and agrochemical development. By acting as a nucleophilic fluoroalkylating agent, it facilitates the introduction of the 1,2,2-trifluoroethyl (-CHFCF₂H) moiety into drug candidates. This specific functional group serves as a highly effective, lipophilic bioisostere for ethers and secondary amides, improving a drug's metabolic stability.
However, as global regulatory frameworks tighten around per- and polyfluoroalkyl substances (PFAS) and their derivatives, the chemical manufacturing sector must rigorously evaluate the sustainability of synthesizing such fluorinated silanes. Trimethyl(1,2,2-trifluoroethyl)silane is currently being mapped in molecular fingerprinting databases to better understand its environmental profile compared to legacy, fully fluorinated PFAS ()[1].
This guide objectively compares the traditional organometallic synthesis of Trimethyl(1,2,2-trifluoroethyl)silane against modern, green photoredox-catalyzed continuous flow methods, providing researchers with self-validating protocols and quantitative sustainability metrics.
Mechanistic Pathways & Causality
The Traditional Organometallic Route
Historically, the synthesis of polyfluoroalkyl silanes relied on the reaction of halofluorocarbons (e.g., freons) with chlorotrimethylsilane (TMS-Cl), mediated by stoichiometric amounts of lithium or magnesium metal. Early literature demonstrates that traditional pyrolysis and photochemical halogenation often yielded complex mixtures of chlorofluorosilanes with poor selectivity ()[2].
The Causality of Inefficiency: This nucleophilic substitution requires cryogenic temperatures (-78 °C) to stabilize the highly reactive fluoroalkylmetal intermediates and prevent α-elimination (which leads to unwanted carbene formation). The low stability of the intermediate necessitates extreme cooling, while the stoichiometric metal usage generates massive amounts of metal halide waste, severely inflating the E-factor.
The Modern Photoredox Route
Recent advances have pioneered the use of photoredox catalysis for fluoroalkylation, aligning with the global green chemistry paradigm to drastically reduce the Process Mass Intensity (PMI) of organosilane production ()[3]. Modern frameworks emphasize the use of robust metal-organic frameworks or advanced photocatalysts to handle fluorinated gases safely and sustainably ()[4].
The Causality of Efficiency: By utilizing visible light and a photocatalyst, fluoroalkene gases or hydrofluorocarbons can be activated at room temperature. The photocatalyst facilitates a single-electron transfer (SET), generating a fluoroalkyl radical that reacts with a silane source (like TMS-H) with exceptionally high atom economy. This completely eliminates cryogenic cooling and stoichiometric metal waste.
Fig 1. Mechanistic comparison of traditional vs. green photoredox fluoroalkylation workflows.
Green Chemistry Metrics Comparison
To objectively evaluate the performance of these two pathways, we must look at standard green chemistry metrics. The photoredox continuous flow method vastly outperforms the traditional batch process across all sustainability indicators.
| Metric | Traditional Organometallic Synthesis | Green Photoredox Continuous Flow |
| Process Mass Intensity (PMI) | > 25 kg/kg | < 5 kg/kg |
| E-Factor | > 15 | < 3 |
| Atom Economy | ~ 45% | ~ 85% |
| Energy Profile | High (Cryogenic cooling to -78 °C) | Low (Room temperature, LED irradiation) |
| Hazardous Waste | Stoichiometric metal halides, CFCs | Trace catalyst, recyclable hydrofluorocarbons |
Self-Validating Experimental Protocol: Photoredox Synthesis
Objective: To synthesize Trimethyl(1,2,2-trifluoroethyl)silane via a continuous-flow photoredox reactor, minimizing PMI and maximizing yield.
System Design & Causality: Continuous flow is chosen over batch chemistry to ensure uniform photon penetration. In batch reactors, the Beer-Lambert law dictates that light intensity drops exponentially, leading to uneven radical generation. Flow chemistry ensures a consistent radical flux, preventing over-alkylation and byproduct formation.
Step-by-Step Methodology
-
System Preparation: Prime a continuous-flow photoreactor equipped with 450 nm blue LEDs.
-
Causality: The 450 nm wavelength specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the selected organic photocatalyst, ensuring efficient excitation without degrading the silane product via high-energy UV cleavage.
-
-
Reagent Mixing: Prepare a 0.5 M solution of trimethylsilane (TMS-H) and a catalytic amount (1 mol%) of an organic photocatalyst (e.g., 4CzIPN) in 2-Methyltetrahydrofuran (2-MeTHF).
-
Causality: 2-MeTHF is a green solvent derived from renewable lignocellulosic resources. It offers superior gas solubility for the fluoroalkene compared to traditional halogenated solvents like dichloromethane.
-
-
Gas Introduction: Introduce 1,1,2-trifluoroethene gas into the flow stream using a precision mass flow controller to maintain a 1.2:1 molar ratio relative to TMS-H.
-
Causality: Maintaining a slight excess of the gas drives the radical addition to completion while avoiding the formation of long-chain fluorinated telomers.
-
-
Irradiation & Residence Time: Pump the biphasic mixture through the photoreactor with a residence time of exactly 20 minutes at 25 °C.
-
Self-Validation: The 20-minute window is an empirically self-validating parameter. Shorter times will leave unreacted TMS-H (detectable as a sharp peak in in-line GC-MS), while longer times risk secondary radical recombination. If the GC-MS shows unreacted TMS-H, the flow rate is automatically reduced.
-
-
In-Line Purification: Pass the effluent through an in-line silica plug to sequester the photocatalyst, followed by a gas-permeable membrane separator to vent unreacted 1,1,2-trifluoroethene (which is captured and recycled).
-
Isolation & Verification: Distill the crude mixture under reduced pressure to yield pure Trimethyl(1,2,2-trifluoroethyl)silane.
-
Validation: Confirm product identity via ¹⁹F NMR (expecting distinct multiplet signals for the -CF₂- and -CHF- groups) and ²⁹Si NMR.
-
References
-
Attridge, C. J., et al. "Polyfluoroalkyl derivatives of silicon. Part XV. The preparation and pyrolysis of 1-trifluoromethyl-1,2,2-trifluoroethyl-, 1-trifluoromethyl-1,2,3,3,3-pentafluoropropyl-, 2H-hexafluorocyclobutyl-, 3H-pentafluoropropyl-, and 1,2,2-trifluoroethyl-trihalogenosilanes." Journal of the Chemical Society, Dalton Transactions, 1976. URL:[Link]
-
"Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework." Science / PubMed Central, 2025. URL: [Link]
-
Zlotin, Sergei G., et al. "The green chemistry paradigm in modern organic synthesis." Russian Chemical Reviews, 2024. URL:[Link]
-
"Benchmarking of Molecular Fingerprints for PFAS molecules." ChemRxiv, 2025. URL:[Link]
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- 2. Polyfluoroalkyl derivatives of silicon. Part XV. The preparation and pyrolysis of 1-trifuoromethyl-1,2,2-trifluorethyl-, 1-trifluoromethyl-1,2,3,3,3-pentafluropropyl-, 2H-hexflurocyclobutyl-, 3H-pentafluropropyl-, and 1,2,2-trifluoroethyl-trihalogenosilanes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
Personal protective equipment for handling Trimethyl(1,2,2-trifluoroethyl)silane
Topic: Personal Protective Equipment & Handling Guide: Trimethyl(1,2,2-trifluoroethyl)silane CAS: 55364-35-7 Formula: C₅H₁₁F₃Si[1]
Part 1: Core Directive & Executive Summary
Operational Status: FLAMMABLE / SPECIALIZED HANDLING REQUIRED Primary Hazard: High flammability and potential for release of Hydrogen Fluoride (HF) upon thermal decomposition or base-catalyzed elimination.
This guide supersedes generic safety templates. It addresses the specific reactivity of Trimethyl(1,2,2-trifluoroethyl)silane , a fluorinated organosilane. Unlike chlorosilanes, this compound is not violently water-reactive under neutral conditions, but it possesses unique vulnerabilities to bases and fluoride sources (e.g., TBAF), which can trigger rapid decomposition and gas evolution.
Immediate Action Required:
-
Segregate from strong bases and fluoride salts.
-
Verify fume hood function (minimum face velocity 0.5 m/s).
-
Stock Calcium Gluconate gel (2.5%) in the first aid kit as a precaution against HF byproducts from fire or decomposition.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Hazard Identification & Mechanism
To handle this chemical safely, you must understand why it is dangerous.
-
Flammability: As a trimethylsilyl-capped organometallic with a short fluoroalkyl chain, it has high vapor pressure and a low flash point (estimated <23°C). Vapors are heavier than air and can travel to ignition sources.[2]
-
The "Beta-Effect" Instability: The structure contains fluorine atoms at the
(C1) and (C2) positions relative to silicon.-
Mechanism:
-fluoroalkyl silanes are susceptible to -elimination . In the presence of a base or high heat, the strong Silicon-Fluorine bond formation drives the elimination of the silyl group and the fluorine, generating an alkene and potentially releasing fluoride species. -
Result: Uncontrolled pressurization and release of fluorinated gases.
-
-
Combustion Hazard: Burning this compound generates Hydrogen Fluoride (HF) and Silicon Dioxide (
).[3] Standard ABC fire extinguishers are effective, but the smoke is corrosive and toxic.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The presence of fluorine requires a specific barrier strategy.
| Zone | PPE Requirement | Technical Justification |
| Respiratory | Fume Hood (Mandatory) | Primary containment.[3] If outside hood (e.g., spill cleanup), use a Full-Face Respirator with Multi-Gas/Vapor Cartridge (OV/AG) to protect against organic vapors and acid gases (HF). |
| Hand (Splash) | Double Nitrile Gloves | Standard Nitrile (4 mil) provides adequate short-term splash protection for the organic framework. Change immediately upon contamination. |
| Hand (Immersion) | Silver Shield / 4H Laminate | Required for spill cleanup or prolonged handling. Fluorinated solvents can permeate nitrile over time; laminate offers broad chemical resistance. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the volatility and corrosive combustion products. |
| Body | Flame-Resistant Lab Coat | 100% Cotton or Nomex. Synthetic blends (polyester) can melt into skin during a flash fire. |
Operational Handling Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.
Step 1: Preparation & Inerting
-
Check: Ensure all glassware is oven-dried. While not violently water-reactive, moisture can catalyze slow decomposition over time.
-
Action: Purge the reaction vessel with Argon or Nitrogen.
-
Validation: Verify positive pressure in the inert gas line (bubbler active) before opening the reagent bottle.
Step 2: Transfer (Syringe Technique)
-
Avoid open pouring to minimize static generation and vapor release.
-
Technique: Use the "Sure-Seal" method or a septum.
-
Insert a needle connected to the inert gas line into the reagent bottle headspace to equalize pressure.
-
Withdraw liquid using a gas-tight glass syringe.
-
Critical: Do not pull the plunger past the barrel limit; the liquid is low-viscosity and flows freely.
-
Step 3: Reaction Setup
-
Incompatibility Check: Verify that no strong bases (e.g., NaH, KOtBu) or fluoride sources (e.g., TBAF, CsF) are present unless the reaction is designed to consume the silyl group immediately in a controlled manner.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Never use a heat gun on a closed system containing this reagent due to pressure buildup risks.
Step 4: Quenching & Cleanup
-
Quench: Although not violently reactive, quench reaction mixtures with wet ether or saturated aqueous ammonium chloride (
) to safely hydrolyze any remaining silyl species. -
Waste: Segregate into Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this complicates incineration.
Part 3: Visualization & Formatting
Workflow: Safe Transfer Logic
Caption: Decision logic for the safe transfer and handling of Trimethyl(1,2,2-trifluoroethyl)silane, emphasizing inert atmosphere and waste segregation.
Emergency Response Data
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 min.[2] | Apply Calcium Gluconate if irritation persists (precaution for HF). |
| Eye Contact | Flush with water for 15 min.[2] | Seek immediate medical attention (Ophthalmologist). |
| Fire | Use CO2 or Dry Chemical .[3][4] | Avoid Water if possible to prevent acidic runoff. Evacuate upwind. |
| Spill | Absorb with vermiculite/sand. | Do not use combustible materials (sawdust). Place in sealed container. |
References
-
PubChem. Trimethyl(1,2,2-trifluoroethyl)silane Compound Summary (CID 14596395). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Organosilicon Compounds. [Link]
-
ChemRadar. Trimethyl(1,2,2-trifluoroethyl)silane Regulatory Status (CAS 55364-35-7). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
